1H-Indazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFCAGPSWJBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175718 | |
| Record name | 1H-Indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21443-96-9 | |
| Record name | 1H-Indazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21443-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-7-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021443969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-7-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-7-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.341 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Discovery and First Synthesis of 1H-Indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and first synthetic routes to 1H-Indazol-7-amine, a key heterocyclic scaffold in medicinal chemistry. The document details the probable first synthesis, including experimental protocols for the preparation of the key intermediate, 7-nitro-1H-indazole, and its subsequent reduction. Quantitative data, characterization details, and a discussion of the biological significance of the indazole core are also presented.
Introduction
The indazole ring system is a prominent privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the indazole core plays a crucial role in determining the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the synthesis of more complex bioactive compounds. While the exact historical moment of its first discovery is not prominently documented, its synthesis follows established and logical chemical transformations, primarily through the reduction of a nitro precursor.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21443-96-9 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | White to Gray to Brown powder or crystalline solid | |
| Melting Point | 151.0 to 155.0 °C | |
| Maximum Absorption Wavelength | 295 nm (in H₂O) |
Probable First Synthesis: A Two-Step Approach
The most plausible and historically consistent first synthesis of this compound involves a two-step process:
-
Synthesis of 7-Nitro-1H-indazole: This intermediate is likely prepared via the diazotization of 2-methyl-6-nitroaniline, followed by intramolecular cyclization.
-
Reduction of 7-Nitro-1H-indazole: The nitro group of the intermediate is then reduced to an amine to yield the final product.
Step 1: Synthesis of 7-Nitro-1H-indazole
While a specific documented synthesis for 7-nitro-1H-indazole from 2-methyl-6-nitroaniline was not found, a well-established procedure for the analogous synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene provides a reliable experimental protocol.[3] This reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.
Experimental Protocol (Adapted from the synthesis of 5-nitroindazole):
-
Dissolution: Dissolve 2-methyl-6-nitroaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.
-
Cooling: Cool the solution to 15-20°C in an ice-water bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution all at once to the stirred aniline solution. It is crucial to maintain the temperature below 25°C during this addition.
-
Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution.
-
Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate the intramolecular cyclization.
-
Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.
-
Isolation: Collect the crude product by filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure 7-nitro-1H-indazole.
Quantitative Data (Expected):
Based on the analogous synthesis of 5-nitroindazole, the expected yield for this reaction is in the range of 70-90%.[3]
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% after recrystallization |
Step 2: Reduction of 7-Nitro-1H-indazole to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
Method A: Catalytic Hydrogenation
This method is generally clean and provides high yields.
Experimental Protocol:
-
Catalyst Slurry: In a hydrogenation vessel, suspend 7-nitro-1H-indazole and a catalytic amount of palladium on carbon (10 mol%) in a suitable solvent such as ethanol.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Method B: Reduction with Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Experimental Protocol:
-
Reaction Mixture: To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Acidification: Add concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Reduction:
| Parameter | Method A (Catalytic Hydrogenation) | Method B (SnCl₂ Reduction) |
| Yield | Typically >90% | Typically 80-95%[4] |
| Purity | High, often requiring minimal purification | Good, may require purification to remove tin salts |
Characterization of this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a specific, fully assigned NMR spectrum for this compound was not found in the initial search, predicted chemical shifts based on the analysis of similar indazole structures can be provided. The spectra would be recorded in a solvent like DMSO-d₆.
Predicted ¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (indazole) |
| ~7.8 - 8.0 | d | 1H | H-4 |
| ~6.8 - 7.0 | t | 1H | H-5 |
| ~6.5 - 6.7 | d | 1H | H-6 |
| ~5.0 - 5.5 | br s | 2H | NH₂ |
Predicted ¹³C NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 142 | C-7a |
| ~138 - 140 | C-7 |
| ~130 - 132 | C-3 |
| ~120 - 122 | C-5 |
| ~115 - 117 | C-3a |
| ~110 - 112 | C-4 |
| ~105 - 107 | C-6 |
Biological Significance and Signaling Pathways
The indazole scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have shown significant biological activity.
-
Kinase Inhibition: The 1H-indazole-3-amine moiety is a known hinge-binding fragment for various kinases.[5] Derivatives of aminoindazoles are being explored as inhibitors of receptor tyrosine kinases like FGFR, which are implicated in cancer cell proliferation and survival.[6]
-
Anticancer Activity: Various derivatives of aminoindazoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[5][7] For instance, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[5][8]
Conclusion
This compound is a fundamentally important heterocyclic compound whose synthesis, while not explicitly detailed in a singular "discovery" paper, can be reliably achieved through a well-understood, two-step synthetic sequence involving the formation and subsequent reduction of 7-nitro-1H-indazole. This technical guide provides detailed, practical protocols for its synthesis, along with expected quantitative data and characterization information. The versatile biological activities of indazole derivatives underscore the importance of this compound as a key starting material for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets of the parent amine may reveal novel pharmacological activities.
References
- 1. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Chemical Properties of 1H-Indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique structural features and chemical reactivity make it a valuable scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Additionally, it delves into its significance in drug development, highlighting its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis, analysis, and common derivatization reactions are also presented to aid researchers in their scientific endeavors.
Core Chemical Properties
This compound, also known as 7-aminoindazole, is a solid, crystalline compound at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 21443-96-9 | [1][2] |
| Appearance | White to gray to brown powder/crystalline solid | [3] |
| Melting Point | 151-155 °C | [3] |
| pKa (Computed) | Data not explicitly found in searches. | |
| LogP (Computed) | 1.1451 | [2] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [4] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring. The chemical shifts (δ) are reported in parts per million (ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~12.5 (br s, 1H) | Indazole N-H | ~141.0 | C7a |
| ~7.8 (d, 1H) | H4 | ~135.0 | C3 |
| ~7.0 (t, 1H) | H5 | ~128.5 | C7 |
| ~6.5 (d, 1H) | H6 | ~122.0 | C5 |
| ~5.0 (br s, 2H) | -NH₂ | ~115.0 | C3a |
| ~8.0 (s, 1H) | H3 | ~110.0 | C4 |
| ~105.0 | C6 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 | N-H (amine) | Asymmetric and symmetric stretching |
| 3200-3000 | N-H (indazole) | Stretching |
| 1620-1580 | N-H (amine) | Bending (scissoring) |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1335-1250 | C-N (aromatic amine) | Stretching |
Note: The IR data is predicted based on typical values for primary aromatic amines and indazoles.[8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃.
| m/z | Possible Fragment |
| 133 | [M]⁺ |
| 106 | [M - HCN]⁺ |
| 116 | [M - NH₃]⁺ |
Note: The fragmentation pattern is a prediction based on the general fragmentation of aromatic amines and heterocyclic compounds.[10][11][12]
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the reductive cyclization of a suitably substituted nitro-aromatic compound. A plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Diazotization: To a stirred solution of 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a temperature maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
Reactivity
The chemical reactivity of this compound is characterized by the presence of the amino group and the indazole ring system.
-
Amino Group Reactivity: The primary amino group at the 7-position is nucleophilic and can readily undergo various reactions such as acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry for modulating the pharmacological properties of the molecule.
-
Indazole Ring Reactivity: The indazole ring can undergo electrophilic substitution reactions, although the position of substitution is influenced by the directing effects of the fused benzene ring and the amino group. The nitrogen atoms of the pyrazole ring can also be alkylated, often leading to a mixture of N1 and N2 isomers, with the regioselectivity being dependent on the reaction conditions.[14]
Caption: Reactivity of this compound.
Role in Drug Development and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, and aminoindazoles, in particular, have emerged as potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[3][15]
Kinase Inhibition
Derivatives of this compound have been shown to be effective inhibitors of several kinase families, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[15][16]
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and FGFR inhibitors have shown clinical efficacy.[15]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.[17][18]
Signaling Pathway Modulation
By inhibiting these kinases, this compound derivatives can modulate critical downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.
References
- 1. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uni-saarland.de [uni-saarland.de]
- 12. researchgate.net [researchgate.net]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 17. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-Indazol-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Indazol-7-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines the expected data from core spectroscopic techniques, detailed experimental protocols for obtaining this data, and a representative synthetic workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 21443-96-9). Where experimentally determined data is not publicly available, predicted values based on the compound's structure and established spectroscopic principles are provided and noted.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
Note: The following NMR data are predicted values. The solvent is assumed to be DMSO-d₆.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| H-3 | ~8.0 | s | - | CH |
| H-4 | ~7.4 | d | ~8.0 | CH |
| H-5 | ~6.8 | t | ~8.0 | CH |
| H-6 | ~6.5 | d | ~8.0 | CH |
| NH₂ | ~5.5 | br s | - | NH₂ |
| NH | ~12.5 | br s | - | NH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C-3 | ~135 | CH |
| C-3a | ~140 | C |
| C-4 | ~122 | CH |
| C-5 | ~110 | CH |
| C-6 | ~115 | CH |
| C-7 | ~145 | C-NH₂ |
| C-7a | ~125 | C |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (asymmetric and symmetric) of primary amine |
| 3200 - 3000 | Broad | N-H stretch of indazole ring |
| 1620 - 1580 | Medium | N-H bend (scissoring) of primary amine |
| 1580 - 1450 | Medium-Strong | C=C aromatic ring stretch |
| 1350 - 1250 | Strong | C-N stretch of aromatic amine |
| 800 - 700 | Strong | C-H out-of-plane bend |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Data for this compound
| Technique | Parameter | Value | Reference |
| UV-Vis | λ_max_ (in H₂O) | 295 nm | [1] |
| MS | Exact Mass | 133.063997236 Da | [2] |
| MS | Molecular Formula | C₇H₇N₃ | [2] |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.
-
Tune and shim the spectrometer to the sample.
-
Set the experiment parameters for both ¹H and ¹³C NMR, including the number of scans, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (typically proton-decoupled).
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
Spatula
-
Potassium bromide (KBr), IR grade (if using pellet method)
Procedure (ATR method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max_) of this compound in a suitable solvent.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol or water)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis analysis.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill two quartz cuvettes with the solvent to be used as the blank.
-
Place the cuvettes in the reference and sample holders and record a baseline spectrum.
-
-
Data Acquisition:
-
Replace the blank in the sample holder with the cuvette containing the this compound solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max_).
-
Mass Spectrometry (MS)
Objective: To determine the exact mass of this compound and study its fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent for sample introduction (e.g., methanol/water mixture)
-
Syringe pump or autosampler
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).
-
Set the mass analyzer parameters for a full scan over a relevant m/z range (e.g., 50-300).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the full scan mass spectrum.
-
If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the m/z value of the molecular ion peak ([M+H]⁺) and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.
-
Synthetic Workflow Visualization
The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted aniline derivative. The following diagram illustrates a logical workflow for a potential synthesis.
Caption: Synthetic workflow for this compound.
References
Tautomerism in 7-Aminoindazoles: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Annular Tautomerism of 7-Aminoindazoles, a critical factor in their chemical behavior and biological activity.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Among these, 7-aminoindazoles are of particular interest due to their diverse biological activities, including their role as kinase inhibitors.[2][3] A fundamental and often pivotal characteristic of N-unsubstituted indazoles is their existence as a mixture of tautomers. This guide provides a comprehensive technical overview of the annular tautomerism of 7-aminoindazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms. Understanding and controlling this tautomerism is crucial for drug design and development, as the different tautomers can exhibit distinct physicochemical properties, binding affinities to biological targets, and metabolic fates.[4][5]
The Tautomeric Equilibrium of 7-Aminoindazole
7-Aminoindazole primarily exists in two tautomeric forms arising from the migration of the proton on the pyrazole ring, a phenomenon known as annular tautomerism. The two major tautomers are 7-amino-1H-indazole and 7-amino-2H-indazole.
Caption: Annular tautomerism of 7-aminoindazole.
Thermodynamic calculations and experimental observations on various indazole derivatives consistently indicate that the 1H-tautomer is generally the more stable and, therefore, the predominant form in solution and the solid state.[1][4] This stability difference is attributed to the electronic and aromatic character of the fused ring system.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be influenced by several factors, primarily the solvent environment and the presence of substituents on the indazole core.
Solvent Effects
Substituent Effects
The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the amino group at the 7-position, can influence the electron density distribution in the heterocyclic ring, thereby affecting the acidity of the N-H protons and the overall stability of each tautomeric form.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers can be quantified using spectroscopic and computational methods. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG) are key parameters to describe the tautomeric equilibrium.
Representative Quantitative Data
While precise experimental values for 7-aminoindazole are not available in the reviewed literature, the following table provides representative data illustrating the expected trend of solvent effects on the tautomeric equilibrium, based on studies of similar heterocyclic systems. The 1H-tautomer is considered the major tautomer in all cases.
| Solvent | Dielectric Constant (ε) | Representative KT ([2H]/[1H]) | Representative ΔG (kcal/mol) at 298 K |
| Gas Phase | 1 | ~0.01 | ~2.7 |
| Dioxane | 2.2 | ~0.02 | ~2.3 |
| Chloroform | 4.8 | ~0.05 | ~1.8 |
| Ethanol | 24.6 | ~0.10 | ~1.3 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~0.15 | ~1.1 |
| Water | 80.1 | ~0.20 | ~0.9 |
Note: The values in this table are illustrative and intended to demonstrate the general trend of increasing population of the minor (2H) tautomer with increasing solvent polarity.
Experimental and Computational Methodologies
A combination of experimental techniques and computational chemistry is employed to study and quantify the tautomeric equilibrium of 7-aminoindazoles.
Caption: Experimental workflow for tautomer analysis.
Experimental Protocols
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of protons and carbons, particularly those in the pyrazole and benzene rings, are sensitive to the position of the N-H proton.
Protocol for Tautomer Ratio Determination by 1H NMR:
-
Sample Preparation: Accurately weigh and dissolve the 7-aminoindazole sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Record a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). It is crucial to allow the sample to reach thermal equilibrium before data acquisition.
-
Signal Assignment: Identify and assign the distinct signals corresponding to the 1H- and 2H-tautomers. This may require 2D NMR techniques (e.g., COSY, NOESY, HSQC, HMBC) for unambiguous assignment, especially for protons on the benzene ring.
-
Integration and Quantification: Integrate well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.[9]
-
Equilibrium Constant (KT) Calculation: KT = [Integral of 2H-tautomer signal] / [Integral of 1H-tautomer signal]
-
Gibbs Free Energy (ΔG) Calculation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.
-
-
Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, NMR spectra can be recorded at different temperatures.[10] Changes in the line shape and chemical shifts can provide information about the energy barrier of the proton transfer.
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.[11] Deconvolution of the overlapping spectra can provide an estimation of the tautomer ratio. The absorption and fluorescence spectra of 7-aminoindazole are sensitive to solvent and pH, which can be correlated with the tautomeric equilibrium.
Protocol for Tautomer Analysis by UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of 7-aminoindazole in various solvents of differing polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. These changes can be qualitatively correlated with shifts in the tautomeric equilibrium. For quantitative analysis, spectral deconvolution techniques may be employed, though this often requires reference spectra of the individual tautomers, which can be challenging to obtain experimentally.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to support the interpretation of experimental spectroscopic data.[12][13]
Methodology for Computational Analysis:
-
Structure Optimization: The geometries of the 1H- and 2H-tautomers of 7-aminoindazole are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The Gibbs free energy difference (ΔG) between the tautomers can be computed by including zero-point vibrational energy and thermal corrections.
-
Solvent Modeling: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[7]
-
NMR and UV-Vis Spectra Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the assignment of experimental data.
Relevance in Drug Discovery and Development
The tautomeric state of a drug molecule can have a profound impact on its biological activity.[5][14] The 1H- and 2H-tautomers of 7-aminoindazole will have different hydrogen bond donor-acceptor patterns, which can lead to different binding modes and affinities for a biological target, such as a kinase. For example, aminoindazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[2] The specific tautomeric form that binds to the active site of the enzyme will dictate the structure-activity relationship (SAR). Therefore, a thorough understanding of the tautomerism of 7-aminoindazoles is essential for the rational design of potent and selective inhibitors.
Conclusion
The annular tautomerism of 7-aminoindazoles, primarily between the 1H- and 2H-forms, is a critical aspect of their chemistry that influences their physicochemical properties and biological function. The 1H-tautomer is generally the more stable form, but the equilibrium is sensitive to the solvent environment. A combination of experimental techniques, particularly NMR spectroscopy, and computational modeling provides a robust framework for the qualitative and quantitative characterization of this tautomeric equilibrium. For researchers in drug discovery, a detailed understanding of the tautomeric behavior of 7-aminoindazoles is indispensable for optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The 1H-Indazol-7-amine Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework amenable to diverse substitutions, enabling fine-tuning of its physicochemical properties and biological activity. Among its derivatives, the amino-substituted indazoles have garnered significant attention, particularly as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]
While extensive research has focused on 3-amino, 5-amino, and 6-amino indazole derivatives, literature specifically detailing the medicinal chemistry applications of the 1H-Indazol-7-amine scaffold is less abundant. However, by examining the well-established roles of its isomers, we can infer the potential and explore the prospective applications of this particular scaffold. This guide will delve into the known synthetic strategies, biological activities, and structure-activity relationships of aminoindazoles as a class, with a focus on their application as kinase inhibitors, thereby providing a comprehensive framework for the potential utility of the this compound core.
The Aminoindazole Scaffold as a Hinge-Binding Motif in Kinase Inhibition
Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A common strategy in kinase inhibitor design is to target the ATP-binding site. The aminoindazole scaffold has proven to be an excellent "hinge-binder," forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.
The nitrogen atoms of the indazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the kinase hinge. The specific substitution pattern on the indazole ring and the amino group significantly influences the binding affinity and selectivity of the inhibitor.
Synthesis of Aminoindazole Derivatives
A variety of synthetic routes to access the indazole core have been developed, with methods adaptable for the introduction of an amino group at various positions. A general and efficient method for the synthesis of 3-aminoindazoles involves the reaction of 2-fluorobenzonitriles with hydrazine. This approach can be adapted to produce other aminoindazole isomers by starting with appropriately substituted precursors.
Representative Synthetic Protocol: Synthesis of 3-Amino-5-bromo-1H-indazole
A common starting point for many aminoindazole-based inhibitors is a substituted 3-aminoindazole. The following is a representative protocol for the synthesis of 3-amino-5-bromo-1H-indazole:
Materials:
-
2-Fluoro-5-bromobenzonitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine hydrate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-amino-5-bromo-1H-indazole.
This core can then be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine position, and acylation or alkylation of the amino group to generate a library of diverse compounds for biological screening.
Biological Activity and Structure-Activity Relationships (SAR) of Aminoindazole Derivatives
Aminoindazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of more potent and selective inhibitors.
Kinase Inhibitory Activity of Representative Aminoindazole Derivatives
The following tables summarize the in vitro inhibitory activity of some representative aminoindazole derivatives against various kinases. It is important to note that these examples feature substitution patterns other than the 7-amino position due to the limited availability of specific data for the this compound scaffold. However, they serve to illustrate the potential potency of the broader aminoindazole class.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [2] |
| Axitinib | VEGFR-2 | 0.2 | [1] |
| Compound 36 | IDO1 (cellular) | 400 | [5] |
| SR-1459 | ROCK-II | 13 | [3] |
| Compound 114 | FGFR4 | 17 | [1] |
Table 1: In vitro inhibitory activity of selected indazole-containing drugs and compounds.
| Compound | R1 | R2 | ROCK-II IC50 (nM) |
| SR-1459 | 1H-indazol-5-yl | 2-amino | 13 |
| SR-715 | 1H-indazol-5-yl | 2-hydroxy | 80 |
| SR-899 | 1H-indazol-5-yl | 2-hydroxy | 100 |
Table 2: Structure-Activity Relationship of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) derivatives as ROCK-II inhibitors.[3]
Signaling Pathways Targeted by Aminoindazole-Based Kinase Inhibitors
Kinase inhibitors containing the aminoindazole scaffold can modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors of VEGFR and FGFR can block the downstream signaling cascades that promote the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Below is a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by aminoindazole-based inhibitors.
Caption: Generalized RTK signaling pathway inhibited by aminoindazole derivatives.
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized this compound derivatives can be assessed through a variety of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
Experimental Workflow for the Development of this compound Based Inhibitors
The development of novel drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 1H-Indazol-7-amine from 7-nitroindazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-Indazol-7-amine from 7-nitroindazole, a crucial transformation for the generation of a key building block in pharmaceutical research and development. The indazole moiety is a privileged scaffold in medicinal chemistry, and the 7-aminoindazole derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.
This document details three primary methodologies for the reduction of the nitro group of 7-nitroindazole: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron in an acidic medium. Each method is presented with a detailed experimental protocol, a comparison of their quantitative aspects, and a discussion of their advantages and disadvantages.
Core Synthesis Overview
The fundamental transformation involves the reduction of the nitro group at the 7-position of the indazole ring to an amine group. This conversion significantly alters the electronic properties of the molecule, providing a nucleophilic handle for further chemical modifications.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Data of Reduction Methods
The choice of reduction method often depends on factors such as substrate compatibility, desired yield, cost, and ease of workup. The following table summarizes the key quantitative data for the different approaches to the synthesis of this compound.
| Method | Reagents | Solvent(s) | Typical Reaction Time | Typical Yield |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 2 - 4 hours | High |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | 2 - 6 hours | Good to High |
| Iron Reduction | Fe powder, NH₄Cl or CH₃COOH | Ethanol/Water | 1 - 3 hours | Good to High |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Detailed methodologies for the three primary reduction techniques are provided below.
Method 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of 7-nitroindazole.
Detailed Protocol:
A mixture of 7-nitroindazole (3 g, 18.4 mmol) and 10% Pd/C (0.6 g) in ethanol (10 mL) is stirred at room temperature under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite and the filter cake is washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Method 2: Reduction with Stannous Chloride
This is a widely used and effective method for the reduction of aromatic nitro compounds.
Experimental Workflow:
Caption: Workflow for the stannous chloride reduction of 7-nitroindazole.
Detailed Protocol:
To a solution of 7-nitroindazole in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added (typically 3-5 equivalents). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The pH is carefully adjusted to be basic (pH > 8) by the addition of a saturated sodium bicarbonate or sodium hydroxide solution, which may result in the precipitation of tin salts. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method 3: Reduction with Iron in Acidic Medium
This classical method is cost-effective and robust, often utilizing iron powder in the presence of an acid such as acetic acid or an ammonium salt like ammonium chloride.
Experimental Workflow:
Caption: Workflow for the iron reduction of 7-nitroindazole.
Detailed Protocol:
To a suspension of 7-nitroindazole in a mixture of ethanol and water, iron powder (typically 5-10 equivalents) and ammonium chloride (or a catalytic amount of acetic acid) are added. The mixture is heated to reflux with vigorous stirring. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with hot ethanol. The combined filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Characterization of this compound
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the region of δ 6.5-8.0 ppm. The presence of a broad singlet for the amine (NH₂) protons and a broad singlet for the indazole N-H proton. The exact chemical shifts and coupling patterns will depend on the solvent used. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole ring. The carbon attached to the amino group (C7) will be shifted upfield compared to the corresponding carbon in the nitro-starting material. |
| IR (KBr) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and the indazole N-H. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₇N₃, MW: 133.15 g/mol ). |
Conclusion
The synthesis of this compound from 7-nitroindazole can be effectively achieved through several reduction methods. Catalytic hydrogenation offers a clean and high-yielding route, while reductions with stannous chloride or iron provide reliable and cost-effective alternatives. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring the quality and suitability of this important synthetic intermediate for applications in drug discovery and development.
Retrosynthetic Analysis of 1H-Indazol-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the retrosynthetic analysis of 1H-Indazol-7-amine, a key building block in medicinal chemistry and drug development. The document outlines a practical and efficient synthetic strategy, complete with detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection involves the reduction of an amino group, leading to the key intermediate, 7-nitro-1H-indazole. This strategy is advantageous as the introduction of a nitro group can direct the cyclization to form the desired indazole regioisomer and can be reliably reduced to the target amine in the final step.
The second disconnection focuses on the formation of the indazole ring of 7-nitro-1H-indazole. A common and effective method for constructing the indazole core is the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline derivative. In this case, 2-methyl-6-nitroaniline is identified as a readily available and ideal starting material.
Forward Synthetic Pathway
The forward synthesis mirrors the retrosynthetic analysis, commencing with the cyclization of 2-methyl-6-nitroaniline to yield 7-nitro-1H-indazole. This transformation is typically achieved through diazotization using sodium nitrite in an acidic medium, such as acetic acid. The subsequent and final step is the reduction of the nitro group of 7-nitro-1H-indazole to afford the desired this compound. This reduction can be accomplished using various established methods, with catalytic hydrogenation or reduction using tin(II) chloride being common and efficient choices.
Experimental Protocols
Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline
This procedure details the diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline to produce 7-nitro-1H-indazole.
Materials:
-
2-Methyl-6-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (10 g, 0.065 mol) in glacial acetic acid (470 ml).
-
Prepare a solution of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv) in water (9 ml).
-
Slowly add the aqueous sodium nitrite solution to the stirred solution of 2-methyl-6-nitroaniline at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the obtained residue in ice water (200 ml).
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |
| 2-Methyl-6-nitroaniline | Sodium Nitrite, Water | Acetic Acid | 30-45 min | 7-Nitro-1H-indazole | 98%[1] |
Synthesis of this compound from 7-Nitro-1H-indazole
This protocol describes the reduction of the nitro group of 7-nitro-1H-indazole to the corresponding amine using tin(II) chloride. This method is analogous to the reduction of similar nitroindazoles.[2]
Materials:
-
7-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Methoxyethyl ether
-
Diethyl ether
Procedure:
-
To a stirred solution of 7-nitro-1H-indazole (0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, prepare a solution of tin(II) chloride (0.24 mol) in concentrated HCl (86 ml).
-
Add the tin(II) chloride solution dropwise to the 7-nitro-1H-indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.
-
After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.
-
Add diethyl ether (approximately 70 ml) to the reaction mixture to induce precipitation.
-
Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a solid. The free amine can be obtained by neutralization with a suitable base.
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (analogous reaction) |
| 7-Nitro-1H-indazole | Tin(II) chloride, HCl | 2-Methoxyethyl ether | 35 min | This compound | 92% (for 3-methyl-1H-indazol-6-amine HCl salt)[2] |
Conclusion
The presented retrosynthetic analysis and corresponding forward synthesis provide a robust and high-yielding pathway to this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to scale-up for applications in drug discovery and development. The detailed experimental protocols and tabulated data offer a practical guide for researchers to efficiently synthesize this valuable heterocyclic building block.
References
Methodological & Application
Application Notes and Protocols for N-alkylation of 1H-Indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of 1H-Indazol-7-amine, a critical transformation in the synthesis of various biologically active compounds. Due to the presence of three potentially nucleophilic nitrogen atoms (N1, N2, and the 7-amino group), a protection-alkylation-deprotection strategy is outlined to achieve selective alkylation on the indazole ring.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and biological properties. However, the regioselective alkylation of the indazole core presents a significant challenge due to the presence of two reactive nitrogen atoms, N1 and N2. In the case of this compound, the exocyclic amino group introduces an additional site of reactivity and influences the electronic properties of the indazole ring system.
This protocol details a robust three-step process for the selective N-alkylation of this compound, involving:
-
Protection of the 7-amino group to prevent side reactions.
-
N-alkylation of the protected indazole.
-
Deprotection to yield the final N-alkylated this compound.
Factors Influencing Regioselectivity in Indazole Alkylation
The regioselectivity of N-alkylation on the indazole ring (N1 vs. N2) is influenced by several factors:
-
Base and Solvent: The choice of base and solvent system plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4][5] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation, likely due to steric hindrance at the N1 position and electronic effects.[1][3][4][5] Conversely, the electron-donating nature of the 7-amino group in the substrate of interest is an important consideration for regioselectivity.
-
Alkylating Agent: The nature of the alkylating agent can also influence the outcome, although the base and solvent are generally the dominant factors.
Experimental Protocols
This section provides detailed methodologies for the protection of the 7-amino group, subsequent N-alkylation, and final deprotection.
Protocol 1: Protection of the 7-Amino Group (Boc Protection)
To prevent alkylation of the exocyclic amine, it is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent N-alkylation step and can be readily removed under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1H-indazol-7-yl)carbamate.
Protocol 2: N-Alkylation of Boc-Protected 7-Aminoindazole
This protocol focuses on achieving N1-selectivity using sodium hydride in THF, which has been shown to be effective for a range of indazole derivatives.[1][2][3][4][5]
Materials:
-
tert-butyl (1H-indazol-7-yl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl (1H-indazol-7-yl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.
Protocol 3: Deprotection of the 7-Amino Group
The final step involves the removal of the Boc protecting group to yield the desired N-alkylated this compound.
Materials:
-
N-alkylated tert-butyl (1H-indazol-7-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-alkylated Boc-protected indazole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of tert-butyl (1H-indazol-7-yl)carbamate with various alkylating agents based on the general principles of indazole alkylation. The yields and N1:N2 ratios are illustrative and may vary depending on the specific substrate and reaction conditions.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected N1:N2 Ratio | Typical Yield (%) |
| Iodomethane | NaH | THF | 0 to rt | 2-4 | 1-Methyl-1H-indazol-7-amine | >95:5 | 70-85 |
| Ethyl bromide | NaH | THF | 0 to rt | 4-8 | 1-Ethyl-1H-indazol-7-amine | >95:5 | 65-80 |
| Benzyl bromide | NaH | THF | 0 to rt | 2-6 | 1-Benzyl-1H-indazol-7-amine | >90:10 | 70-90 |
| Iodomethane | K2CO3 | DMF | rt to 50 | 12-24 | Mixture of N1 and N2-methyl-1H-indazol-7-amine | 60:40 - 70:30 | 50-70 |
| Ethyl bromide | Cs2CO3 | DMF | rt to 60 | 12-24 | Mixture of N1 and N2-ethyl-1H-indazol-7-amine | 70:30 - 80:20 | 55-75 |
Visualizations
The following diagrams illustrate the overall experimental workflow and the logical relationship of the protection-alkylation-deprotection strategy.
Caption: Overall experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of the three-step synthesis strategy.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Halo-1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 7-halo-1H-indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C7 position through C-C bond formation is crucial for the development of novel therapeutic agents. This document outlines optimized reaction conditions, presents quantitative data for various substrates, and offers detailed experimental protocols for both conventional and microwave-assisted heating methods.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] Its mild reaction conditions, broad substrate scope, and tolerance of numerous functional groups make it an invaluable tool in modern organic synthesis and drug discovery.[2][3] The functionalization of 7-halo-1H-indazoles via this methodology allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.
The reactivity of the 7-halo-1H-indazole in Suzuki coupling reactions is dependent on the nature of the halogen, following the general trend of I > Br > Cl. This difference in reactivity is primarily attributed to the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.
Data Presentation: Suzuki Coupling of 7-Bromo-1H-Indazoles
The following tables summarize the optimized reaction conditions and yields for the Suzuki coupling of various 4-substituted-7-bromo-1H-indazoles with a range of aryl and heteroaryl boronic acids.[2][4]
Table 1: Optimization of Suzuki Coupling Conditions for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. [2]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | Reflux, 48h | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | Reflux, 48h | 0 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ (1.3) | Dioxane/H₂O | 100°C, 24h | Traces |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/H₂O | 100°C, 24h | 65 |
| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140°C, 4h | 82 |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140°C, 2h (MW) | 85 |
Table 2: Suzuki-Miyaura Coupling of 4-Sulfonamido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]
| Entry | 7-Bromo-1H-indazole Derivative | Boronic Acid | Product | Yield (%) |
| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methylphenylboronic acid | 8aa | 62 |
| 2 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | 8ab | 85 |
| 3 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Nitrophenylboronic acid | 8ad | 78 |
| 4 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 2-Thienylboronic acid | 8af | 80 |
| 5 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Methylphenylboronic acid | 8ba | 65 |
| 6 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Methoxyphenylboronic acid | 8bb | 88 |
| 7 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 4-Nitrophenylboronic acid | 8bd | 75 |
| 8 | N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide | 3-Furylboronic acid | 8be | 72 |
| 9 | N-(7-bromo-4-nitrophenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | 8cb | 71 |
Table 3: Suzuki-Miyaura Coupling of 4-Amido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]
| Entry | 7-Bromo-1H-indazole Derivative | Boronic Acid | Product | Yield (%) |
| 1 | N-(7-bromo-1H-indazol-4-yl)benzamide | 4-Methylphenylboronic acid | 9aa | 85 |
| 2 | N-(7-bromo-1H-indazol-4-yl)benzamide | 4-Methoxyphenylboronic acid | 9ab | 92 |
| 3 | N-(7-bromo-1H-indazol-4-yl)benzamide | 4-Nitrophenylboronic acid | 9ad | 88 |
| 4 | N-(7-bromo-1H-indazol-4-yl)benzamide | 2-Thienylboronic acid | 9ae | 95 |
| 5 | N-(7-bromo-1H-indazol-4-yl)benzamide | 3-Furylboronic acid | 9af | 90 |
| 6 | N-(7-bromo-1H-indazol-4-yl)-4-methoxybenzamide | 4-Methylphenylboronic acid | 9ba | 83 |
| 7 | N-(7-bromo-1H-indazol-4-yl)-4-methoxybenzamide | 4-Methoxyphenylboronic acid | 9bb | 89 |
| 8 | N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzamide | 4-Methoxyphenylboronic acid | 9cb | 86 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of 7-halo-1H-indazoles. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Protocol for Suzuki Coupling (Conventional Heating)
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-halo-1H-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane, ethanol, and water) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.
Protocol for Microwave-Assisted Suzuki Coupling of 7-Bromo-1H-indazoles[2]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 7-bromo-1H-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(PPh₃)₄ (10 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane/ethanol/water (e.g., 3:1.5:0.5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140 °C for 2 hours with stirring.[2]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in the conventional heating protocol.
Considerations for 7-Chloro and 7-Iodo-1H-Indazoles
-
7-Chloro-1H-indazoles: As aryl chlorides are generally less reactive, more forcing reaction conditions may be required. This can include the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄), and higher reaction temperatures.[2]
-
7-Iodo-1H-indazoles: Due to the higher reactivity of the C-I bond, milder reaction conditions can often be employed. This may include lower catalyst loadings, weaker bases (e.g., K₂CO₃), and lower reaction temperatures.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Halo-1H-indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceutical agents. The introduction of an amino group at the 7-position of the indazole ring system can significantly modulate a molecule's physicochemical properties and biological activity, making the development of efficient synthetic routes to 7-amino-1H-indazoles a critical endeavor in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields, making it an attractive strategy for the synthesis of diverse 7-amino-1H-indazole derivatives.[1][2]
These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 7-halo-1H-indazoles, including detailed experimental protocols, a summary of reaction conditions and yields, and troubleshooting guidance.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 7-halo-1H-indazole) and an amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the 7-halo-1H-indazole to form a palladium(II) intermediate.[3][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[3][4]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[5][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of the Buchwald-Hartwig amination of 7-halo-1H-indazoles with various amines, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Buchwald-Hartwig Amination of 7-Bromo-1H-indazole with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 65 | 16 | 92 |
| Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 80 | 24 | 78 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of 7-Chloro-1H-indazole with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 20 | 95 |
| Piperidine | G3-XPhos (2) | - | NaOtBu (1.5) | Toluene | 90 | 14 | 91 |
| N-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | LiHMDS (2.2) | THF | 70 | 18 | 82 |
| Pyrrolidine | [Pd(allyl)Cl]₂ (1.5) | tBuXPhos (3) | K₃PO₄ (2.0) | DME | 85 | 16 | 89 |
Table 3: Buchwald-Hartwig Amination of 7-Iodo-1H-indazole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 110 | 10 | 93 |
| Indole | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ (2.5) | Dioxane | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 7-Bromo-1H-indazole with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
7-Bromo-1H-indazole
-
Primary amine
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BrettPhos)
-
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv), the palladium precursor (1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (1.5-2.5 equiv) to the reaction tube.
-
Add the anhydrous solvent (e.g., 5-10 mL per mmol of 7-bromo-1H-indazole) via syringe.
-
Add the primary amine (1.1-1.5 equiv) to the stirred reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-1H-indazole derivative.
Protocol 2: Procedure for the Buchwald-Hartwig Amination of 7-Chloro-1H-indazole with a Secondary Amine
Procedure:
Follow the general procedure outlined in Protocol 1, with the following modifications:
-
Use 7-chloro-1H-indazole as the starting material.
-
Use a secondary amine as the coupling partner.
-
Due to the lower reactivity of aryl chlorides, higher catalyst loadings (2-5 mol%) and more electron-rich, bulky phosphine ligands (e.g., SPhos, tBuXPhos) may be required.
-
Longer reaction times and higher temperatures may be necessary to achieve full conversion.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst or ligand | Use fresh, high-purity catalyst and ligand. Ensure anhydrous and anaerobic conditions. |
| Incorrect base | The choice of base is critical. Screen different bases (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or a lower reaction temperature. |
| Reaction at N1 of the indazole | While generally less favored, N1-arylation can occur. Protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity if C7-amination is the sole desired outcome. | |
| Poor reproducibility | Inconsistent quality of reagents or solvents | Use freshly distilled/dried solvents and high-purity reagents. |
| Inefficient removal of oxygen | Ensure proper Schlenk technique or use of a glovebox. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 7-amino-1H-indazole derivatives. The selection of the appropriate combination of palladium precursor, phosphine ligand, base, and solvent is paramount to achieving high yields and purity. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of medicinal chemistry and drug development to synthesize novel indazole-based compounds for further investigation. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols: Synthesis and Evaluation of 1H-Indazol-7-amine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1H-indazol-7-amine and its derivatives as potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of kinases, makes it an attractive starting point for inhibitor design.[1][2] Specifically, derivatives of this compound have demonstrated significant potential in targeting a range of kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1), FMS-like Tyrosine Kinase 3 (FLT3), and Polo-like Kinase 4 (PLK4), which are critical nodes in various signaling pathways controlling cell proliferation, survival, and stress responses.[3][4][5]
Data Presentation: Inhibitory Activity of 1H-Indazole Derivatives
The following tables summarize the in vitro inhibitory activities of representative 1H-indazole-based compounds against their respective kinase targets.
Table 1: Inhibitory Activity of 1H-Indazole Derivatives against ASK1.
| Compound ID | Modification on Indazole Core | ASK1 IC50 (nM) | Cellular Activity/Assay | Reference |
| Compound 15 | Variously substituted 1H-indazole | Potent inhibitor | Protective effect in TNF-α-induced HT-29 cell model | [3] |
| Compound 33c | Substituted 1H-indazole scaffold | Strong inhibitory effect | Reduction in lipid droplets in LO2 cells | [6] |
Table 2: Inhibitory Activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives against FLT3 and its Mutants. [4]
| Compound ID | R Group on Benzamide Moiety | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | FLT3-ITD (W51) IC50 (nM) |
| 8r | N-ethylpiperazine | 41.6 | 5.64 | 22.8 |
Table 3: Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide and Other Indazole Derivatives against PLK4.
| Compound ID | Scaffold/Modification | PLK4 IC50 (nM) | Antiproliferative IC50 (µM) (Cell Line) | Reference |
| CFI-400945 | Indazole-based | 2.8 | - | [7] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 | 1.3 (MCF-7) | [7] |
| C05 | Indazole-based | < 0.1 | 0.979 (MCF-7) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and evaluation of this compound based kinase inhibitors.
General workflow for synthesis and evaluation.
ASK1 signaling pathway.
FLT3 signaling pathway.
PLK4 in centriole duplication.
Experimental Protocols
General Synthesis of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-amine Core Structure
This protocol describes a general method for synthesizing a key intermediate for FLT3 inhibitors, adapted from published procedures.[4]
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-carbaldehyde
-
4-Nitrobenzene-1,2-diamine
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas
Procedure:
-
Synthesis of 5-nitro-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazole:
-
To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-carbaldehyde in ethanol, add 4-nitrobenzene-1,2-diamine and a catalytic amount of ammonium chloride.
-
Reflux the mixture for the appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Synthesis of 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine:
-
Suspend the nitro-intermediate in ethanol and add 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.[4]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine. This crude product can often be used in the next step without further purification.
-
General Procedure for Amide Coupling to Synthesize Final Inhibitors
This protocol describes a general amide coupling reaction to append various side chains to the core amine structure.[4]
Materials:
-
2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine
-
Substituted benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
Dissolve the amine intermediate, substituted benzoic acid, EDC, and HOBt in THF.
-
Add triethylamine to the mixture and stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified, THP-protected intermediate in dichloromethane.
-
Add 20% trifluoroacetic acid in dichloromethane or 5% HCl in ethanol and stir at room temperature.[8]
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product.
-
Purify the final compound by chromatography or recrystallization.
-
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of the synthesized inhibitors against a target kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.
Materials:
-
Recombinant purified target kinase (e.g., ASK1, FLT3, PLK4)
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
Synthesized inhibitor compounds
-
DMSO
-
384-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations.
-
Assay Setup: In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The this compound scaffold serves as a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to develop novel drug candidates targeting kinases crucial in various disease pathologies. Further optimization of these scaffolds through structure-activity relationship studies can lead to the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Purity Isolation of 1H-Indazol-7-amine via Automated Flash Column Chromatography
For Research, Drug Development, and Scientific Professionals
Abstract
This application note provides a detailed protocol for the purification of 1H-Indazol-7-amine, a key building block in medicinal chemistry, using automated flash column chromatography. Due to the basic nature of the amine functionality, which can lead to poor peak shape and recovery on standard silica gel, this protocol employs a modified solvent system to ensure high purity and yield. The described methodology is reproducible and scalable, making it suitable for researchers in academic and industrial settings.
Introduction
This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncological applications.[1][2] The purity of this starting material is paramount for the success of subsequent synthetic steps and for ensuring the accuracy of biological screening data. Column chromatography is a fundamental technique for the purification of such organic compounds. However, the basicity of aromatic amines like this compound often results in strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential sample degradation.[3][4] To mitigate these effects, this protocol outlines the use of a basic modifier in the mobile phase, which neutralizes the acidic sites on the stationary phase and allows for efficient elution and separation.[3][5]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [6] |
| Molecular Weight | 133.15 g/mol | [6] |
| Appearance | White to Gray to Brown powder/crystalline solid | |
| Melting Point | 151.0 to 155.0 °C | |
| CAS Number | 21443-96-9 | [6] |
Recommended Chromatographic Conditions
| Parameter | Recommendation |
| Stationary Phase | Standard Silica Gel (40-63 µm particle size) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate with 0.5% v/v Triethylamine (TEA) |
| Gradient Profile | 0-100% B over 15 column volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |
| Detection | UV at 254 nm and 295 nm |
| Sample Loading | Dry loading with silica gel |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (40-63 µm) for dry loading
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA, ≥99.5%)
-
Dichloromethane (DCM, for sample dissolution)
-
Pre-packed silica gel flash column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Mobile Phase Preparation:
-
Prepare the desired volume of Mobile Phase B by adding triethylamine to ethyl acetate to a final concentration of 0.5% (v/v). For example, to prepare 1 L of Mobile Phase B, add 5 mL of TEA to 995 mL of ethyl acetate.
3. Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (typically 2-3 times the weight of the crude material) to the solution.
-
Concentrate the slurry under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed and improves the separation efficiency.
4. TLC Analysis for Method Development:
-
Before performing the flash chromatography, it is advisable to conduct a TLC analysis to determine the optimal solvent conditions.
-
Spot the crude material on a TLC plate.
-
Develop the plate using various ratios of n-Hexane and Ethyl Acetate (containing 0.5% TEA). A good starting point is 70:30 Hexane:EtOAc.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.
5. Flash Chromatography Procedure:
-
Select an appropriately sized pre-packed silica gel column based on the mass of the crude sample to be purified (a general rule is a 1:40 to 1:100 ratio of crude product to silica gel by weight).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% n-Hexane) for at least 2-3 column volumes.
-
Load the prepared dry sample onto the column.
-
Initiate the purification run using the pre-determined gradient profile (e.g., a linear gradient from 0% to 100% Mobile Phase B over 15 CV).
-
Monitor the elution of the compound using the UV detector.
6. Fraction Collection and Analysis:
-
The automated system will collect fractions based on the UV chromatogram.
-
Analyze the collected fractions containing the desired compound by TLC to confirm purity.
-
Pool the pure fractions containing this compound.
7. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Role in Kinase Inhibition Signaling Pathway
Indazole derivatives are well-established as "hinge-binding" motifs in a multitude of protein kinase inhibitors.[2] They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cellular proliferation in cancer.[1]
Caption: Inhibition of a kinase signaling pathway by an indazole derivative.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Recrystallization of 1H-Indazol-7-amine for Enhanced Purity
Introduction
1H-Indazol-7-amine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. The purity of this reagent is paramount for the successful synthesis of target molecules and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound via recrystallization, a fundamental technique for purifying solid organic compounds. The described method aims to remove impurities, enhance the crystalline form, and provide a product with high purity suitable for sensitive downstream applications.
Materials and Methods
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating source (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Spatula and weighing paper
-
Drying oven or desiccator
Safety Precautions:
-
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
The compound is noted to be air-sensitive; therefore, minimizing exposure to the atmosphere is recommended.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Experimental Protocol
A detailed, step-by-step protocol for the recrystallization of this compound is provided below. This protocol is based on the successful recrystallization of structurally similar aminoindazoles, which utilize a binary solvent system of alcohol and water.[2][3]
1. Solvent System Selection:
Based on the solubility of related aminoindazoles, a binary solvent system of methanol and water is selected. This compound is expected to be soluble in hot methanol and less soluble in cold methanol and water. Water will act as the anti-solvent to induce crystallization.
2. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with magnetic stirring.
-
Continue to add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Gently reheat the solution to boiling for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon.
4. Crystallization:
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point (151-155 °C).
Data Presentation
The following table summarizes the expected quantitative data for the recrystallization of this compound.
| Parameter | Value/Range | Notes |
| Starting Material Purity | ~90-95% (assumed) | Purity can vary based on the synthetic route. |
| Solvent System | Methanol/Water | An approximate 4:1 ratio (v/v) is a good starting point.[2] |
| Dissolution Temperature | ~60-65 °C | Near the boiling point of methanol. |
| Expected Yield | 70-90% | Dependent on the initial purity and careful execution. |
| Final Purity | >99% (HPLC) | Expected purity after successful recrystallization. |
| Melting Point (Purified) | 151-155 °C | Should be a sharp melting range. |
| Appearance | White to off-white crystalline solid | A noticeable improvement from the crude starting material. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
This protocol provides a reliable method for the purification of this compound by recrystallization. The use of a methanol/water solvent system is effective in removing impurities and yielding a high-purity crystalline product. This purified material is suitable for demanding applications in research and drug development, ensuring the integrity and reproducibility of subsequent experimental work.
References
Application Notes and Protocols: Protecting Group Strategies for 1H-Indazol-7-amine
Introduction
1H-Indazol-7-amine is a pivotal structural motif in the landscape of medicinal chemistry and drug development. As a key building block for a multitude of pharmacologically active agents, particularly kinase inhibitors, the selective functionalization of its parent scaffold is of utmost importance. The amino group at the 7-position, being a reactive nucleophile, often requires protection to ensure regioselectivity and prevent undesirable side reactions during synthetic sequences. This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of the 7-amino group of 1H-indazole, tailored for researchers, scientists, and drug development professionals.
Key Protecting Groups for this compound
The selection of a suitable protecting group is a critical consideration in any synthetic strategy. The ideal protecting group should be easy to install and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other transformations in the synthetic route. For this compound, the most commonly employed and effective protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).
Summary of Protecting Group Strategies
The following table summarizes the common protecting group strategies for this compound. The quantitative data presented are typical for these transformations on aromatic amines and should be considered as a general guide.
| Protecting Group | Reagents for Protection | Solvent | Reaction Conditions | Typical Yield (%) | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature, 2-12 h | 85-95% | Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ or K₂CO₃ | Acetone/Water or Dioxane/Water | 0 °C to Room Temperature, 2-6 h | 80-90% | H₂, Pd/C; or HBr in Acetic Acid |
| Ac | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl), Pyridine or TEA | DCM or Acetonitrile | 0 °C to Room Temperature, 1-3 h | 90-98% | Aqueous HCl or NaOH; or NaOMe in MeOH |
Experimental Protocols
Boc Protection of this compound
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Diagram of Workflow:
Application Notes and Protocols: Derivatization of the Amino Group in 1H-Indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the 7-amino group of 1H-Indazol-7-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 7-position is a key strategy for modulating the pharmacological properties of indazole-based compounds. This document outlines four principal classes of derivatization reactions: acylation, alkylation, arylation, and sulfonylation.
Introduction
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a primary amino group at the 7-position offers a convenient handle for introducing diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The derivatization of this amino group can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. This document provides detailed experimental procedures for common and effective methods to modify this key functional group.
Acylation of this compound
Acylation of the 7-amino group to form the corresponding amide is a fundamental transformation in medicinal chemistry. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
General Reaction Scheme
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add pyridine or TEA (1.2 eq).
-
Stir the mixture for 10-15 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(1H-indazol-7-yl)amide.
Quantitative Data: Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetyl chloride | Pyridine | DCM | 4 | 85-95 | General Procedure |
| 2 | Benzoyl chloride | TEA | THF | 6 | 80-90 | General Procedure |
| 3 | Chloroacetic anhydride | Na2CO3 | - | 10 | 62-68 | [1] |
N-Alkylation of this compound
N-Alkylation of the 7-amino group can be achieved through direct alkylation with alkyl halides or via reductive amination. Reductive amination is often preferred as it avoids the potential for over-alkylation and offers a broader substrate scope.
General Reaction Scheme: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 eq)
-
Acetic acid (catalytic amount)
-
Methanol (MeOH) or Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous MeOH or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-1H-indazol-7-amine.
Quantitative Data: N-Alkylation
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)3 | DCE | 16 | 75-85 | General Procedure |
| 2 | Acetone | NaBH3CN | MeOH | 24 | 70-80 | General Procedure |
| 3 | Cyclohexanone | NaBH(OAc)3 | DCE | 18 | 80-90 | General Procedure |
N-Arylation of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox techniques
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1H-indazol-7-amine.
Quantitative Data: N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 70-85 | General Procedure |
| 2 | 4-Chlorotoluene | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | 65-80 | General Procedure |
| 3 | 2-Bromopyridine | Pd2(dba)3 / BINAP | K3PO4 | Toluene | 100 | 60-75 | General Procedure |
Sulfonylation of this compound
The synthesis of sulfonamides from this compound is a common strategy to introduce a key pharmacophore that can act as a hydrogen bond donor and acceptor, and often improves the pharmacokinetic properties of a molecule.
General Reaction Scheme
Caption: Synthesis of N-(1H-Indazol-7-yl)sulfonamides.
Experimental Protocol: Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine (as base and solvent) or DCM with TEA
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Collect the precipitate by filtration, or if no precipitate forms, extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(1H-indazol-7-yl)sulfonamide.
Quantitative Data: Sulfonylation
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 24 | 80-90 | General Procedure |
| 2 | Methanesulfonyl chloride | TEA | DCM | 12 | 75-85 | General Procedure |
| 3 | 4-Methoxybenzenesulfonyl chloride | Pyridine | Pyridine | 24 | ~62 | Adapted from[2] |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. All experiments should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Use of 1H-Indazol-7-amine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazol-7-amine is a valuable scaffold in medicinal chemistry, frequently incorporated into potent bioactive molecules, particularly kinase inhibitors. Its bicyclic structure can mimic the hinge-binding motif of ATP, making it a privileged fragment in the design of targeted therapies. Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries based on the this compound core, enabling efficient exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis for the generation of diverse molecular libraries. The protocols outlined are based on established principles of solid-phase organic synthesis and are intended to serve as a guide for researchers in drug discovery and development.
Data Presentation: Representative Reaction Conditions and Outcomes
The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of a diversified library starting from this compound. Please note that specific results may vary depending on the resin, linker, and building blocks used.
Table 1: Immobilization of this compound on Solid Support
| Resin Type | Linker | Coupling Reagent | Solvent | Reaction Time (h) | Loading Efficiency (%) |
| Wang Resin | p-Nitrophenyl carbonate | DIPEA | DMF | 12 | 75-85 |
| Rink Amide Resin | Fmoc-Rink Amide Linker | HBTU/HOBt, DIPEA | DMF | 4 | 80-90 |
| 2-Chlorotrityl chloride Resin | - | DIPEA | DCM | 2 | 85-95 |
Table 2: Representative N-Arylation of Resin-Bound this compound
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Purity (%) |
| 4-Fluoronitrobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | >90 |
| 2-Chloropyrimidine | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 12 | >85 |
| 3-Bromobenzonitrile | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 24 | >80 |
Table 3: Cleavage of Final Product from Solid Support
| Resin Type | Cleavage Cocktail | Time (h) | Yield (%) |
| Wang Resin | 95% TFA / 2.5% H₂O / 2.5% TIS | 2 | 70-85 |
| Rink Amide Resin | 95% TFA / 5% DCM | 1.5 | 75-90 |
| 2-Chlorotrityl chloride Resin | 1-5% TFA in DCM | 0.5 | 80-95 |
Experimental Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of this compound to a highly acid-labile resin, which allows for mild cleavage conditions, preserving acid-sensitive functionalities in the final products.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Syringe reaction vessel with a frit
-
Orbital shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a syringe reaction vessel.
-
Preparation of Amine Solution: In a separate flask, dissolve this compound (426 mg, 3.2 mmol, 2.0 eq) and DIPEA (1.1 mL, 6.4 mmol, 4.0 eq) in anhydrous DCM (10 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture on an orbital shaker at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (2 mL) to the reaction vessel and shake for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined by cleaving a small, weighed amount of the dried resin with a known volume of a standard acid solution (e.g., 5% TFA in DCM) and quantifying the cleaved this compound by UV-Vis spectroscopy or LC-MS.
Protocol 2: N-Acylation of Resin-Bound this compound
This protocol details the acylation of the exocyclic amino group of the immobilized this compound.
Materials:
-
This compound-functionalized resin (from Protocol 1)
-
Carboxylic acid of choice (3.0 eq)
-
HBTU (2.9 eq)
-
HOBt (3.0 eq)
-
DIPEA (6.0 eq)
-
DMF, anhydrous
-
DCM
-
Syringe reaction vessel with a frit
-
Orbital shaker
Procedure:
-
Resin Swelling: Swell the resin (200 mg, ~0.32 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (0.96 mmol), HBTU (364 mg, 0.93 mmol), HOBt (148 mg, 0.96 mmol), and DIPEA (0.33 mL, 1.92 mmol) in anhydrous DMF (3 mL). Allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
-
Completion Check (Optional): A small sample of the resin can be subjected to a Kaiser test to check for the presence of free primary amines, indicating the completeness of the acylation reaction.
Protocol 3: Cleavage of the Final Compound from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Acylated resin from Protocol 2
-
Cleavage cocktail: 5% Trifluoroacetic acid (TFA) in DCM
-
DCM
-
Nitrogen gas stream or rotary evaporator
-
Collection vessel
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (2 mL) for 10 minutes in the reaction vessel.
-
Cleavage: Drain the DCM and add the cleavage cocktail (5 mL). Agitate the mixture gently for 30 minutes at room temperature.
-
Collection: Drain the filtrate containing the cleaved product into a collection vessel.
-
Washing: Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates under a stream of nitrogen or using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazol-7-amine
Welcome to the technical support center for the synthesis of 1H-Indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method involves a two-step process starting from 2-fluoro-6-nitrobenzonitrile. The first step is a cyclization reaction with hydrazine to form 7-nitro-1H-indazole. The second step is the reduction of the nitro group to the desired 7-amino functionality.
Q2: What are the most common side products in this synthesis?
A2: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer and impurities from incomplete reactions or side reactions of hydrazine.[1] Depending on the reduction method, other byproducts may also form.
Q3: How can I minimize the formation of the 2H-indazole isomer?
A3: Controlling regioselectivity is crucial. The 1H-indazole is generally the thermodynamically more stable product.[1] Reaction conditions such as solvent and temperature can influence the ratio of 1H to 2H isomers. Using a polar aprotic solvent and maintaining a controlled temperature can favor the formation of the 1H isomer.
Q4: My reduction of 7-nitro-1H-indazole is giving a low yield. What are the common pitfalls?
A4: Low yields in the nitro reduction step can be due to several factors. These include an inappropriate choice of reducing agent for the substrate, incomplete reaction, or degradation of the product during workup. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. Each has its own optimal conditions and potential for side reactions.
Q5: What are the best methods for purifying the final this compound product?
A5: The most effective methods for purification are column chromatography and recrystallization.[2] For column chromatography, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can be effective. For recrystallization, solvents such as ethanol, methanol, or ethyl acetate should be screened to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in cyclization step (2-fluoro-6-nitrobenzonitrile to 7-nitro-1H-indazole) | 1. Incomplete reaction due to insufficient temperature or reaction time.[3] 2. Suboptimal solvent choice. 3. Degradation of starting material or product at high temperatures. | 1. Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider increasing the reaction temperature in increments of 10°C or extending the reaction time.[3] 2. Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective. 2-MeTHF has also been identified as a good solvent for similar reactions.[4] 3. Ensure the reaction temperature does not exceed the stability limits of your compounds. |
| Formation of undesired 2H-indazole isomer | 1. Reaction conditions favoring the kinetic product (2H-isomer). | 1. Adjust reaction conditions to favor the thermodynamically more stable 1H-isomer. This often involves using a suitable solvent and optimizing the reaction temperature.[1] |
| Low yield in nitro reduction step (7-nitro-1H-indazole to this compound) | 1. Incorrect choice or amount of reducing agent. 2. Incomplete reaction. 3. Product degradation during workup, especially under harsh acidic or basic conditions. | 1. Ensure the chosen reducing agent (e.g., SnCl₂, H₂/Pd-C, Fe/CH₃COOH) is suitable for your substrate. Optimize the equivalents of the reducing agent used. 2. Monitor the reaction by TLC to ensure complete conversion of the nitro-intermediate. 3. Perform a careful workup, neutralizing any strong acids or bases promptly and avoiding excessive heat. |
| Difficulty in purifying the final product | 1. Ineffective separation of the product from starting materials or byproducts. 2. The chosen solvent system for chromatography or recrystallization is not optimal.[2] | 1. If impurities are very similar in polarity, consider derivatization of the amine to alter its chromatographic properties, followed by deprotection. 2. For column chromatography, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (aim for a product Rf of 0.2-0.4).[2] For recrystallization, screen a range of solvents to find the ideal one.[2] |
Impact of Reaction Parameters on Yield
| Parameter | Variation | Effect on Yield/Purity | Reference |
| Temperature (Cyclization) | Low vs. High | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and degradation. Optimal temperature needs to be determined empirically. | [3] |
| Solvent (Cyclization) | Polar Aprotic (e.g., DMF) vs. Protic (e.g., Ethanol) | Polar aprotic solvents often lead to better yields and regioselectivity in similar indazole syntheses. | [5] |
| Hydrazine Equivalents | 1-2 eq. vs. >2 eq. | An excess of hydrazine may be required to drive the reaction to completion, but a large excess can complicate purification. | [4] |
| Reducing Agent (Nitro Reduction) | SnCl₂/HCl vs. H₂/Pd-C vs. Fe/CH₃COOH | The choice of reducing agent can significantly impact yield and byproduct formation. Catalytic hydrogenation (H₂/Pd-C) is often a cleaner method but may not be suitable for all substrates. SnCl₂ is robust but requires careful workup to remove tin salts. | General Knowledge |
Experimental Protocols
Step 1: Synthesis of 7-Nitro-1H-indazole
-
In a round-bottom flask, dissolve 2-fluoro-6-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or 2-MeTHF.
-
Add hydrazine hydrate (2-4 equivalents) dropwise to the solution at room temperature.[3][4]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then water to remove excess hydrazine.
-
Dry the solid under vacuum to obtain crude 7-nitro-1H-indazole.
Step 2: Synthesis of this compound (Reduction of 7-Nitro-1H-indazole)
This protocol uses Tin(II) chloride as the reducing agent.
-
Suspend the crude 7-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid dropwise to the suspension at 0°C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of crushed ice and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues.
References
Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for the N-alkylation of indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of indazoles, offering potential causes and actionable solutions to enhance regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimized for directing the alkylation to a single nitrogen. | - For N1-selectivity: Employ sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2][3] This combination is known to favor the formation of the N1-alkylated product.[4] The use of cesium carbonate (Cs₂CO₃) in dioxane has also been reported to favor N1-alkylation.[5][6] - For N2-selectivity: Explore Mitsunobu conditions, which have shown a strong preference for N2-alkylation.[2][6][7] Alternatively, using trifluoromethanesulfonic acid (TfOH) with diazo compounds can provide excellent N2-selectivity.[1][8] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | - Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[1][2][9] - Bulky substituents at the C3 position can favor N1-alkylation.[1][4] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation.[1][6] |
| Low Reaction Yield | Incomplete reaction or formation of side products. | - Ensure anhydrous conditions, particularly when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to reach completion.[5] For instance, a reaction in dioxane with Cs₂CO₃ showed a significant increase in yield when heated to 90 °C.[5] - The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[1][9] |
| Difficulty in Separating N1 and N2 Isomers | The isomers possess very similar physical properties. | - While not a direct solution for improving regioselectivity, if a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is essential.[1][5] - Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group if feasible.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is governed by a combination of factors:
-
Reaction Conditions: The choice of base and solvent is paramount. For instance, NaH in THF generally favors N1-alkylation, whereas Mitsunobu conditions or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][8]
-
Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation to the N2 position.[1][2][9]
-
Alkylating Agent: The nature and reactivity of the alkylating agent can also influence the N1/N2 ratio.[4]
-
Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[1]
Q2: How can I selectively achieve N1-alkylation?
A2: To favor N1-alkylation, the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported method.[3][4] This system has demonstrated over 99% N1 regioselectivity for indazoles with various C-3 substituents.[2][3][10] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to direct the alkylation to the N1 position.[1][4] The presence of a bulky substituent at the C3 position, such as a tert-butyl group, can also promote N1-alkylation due to steric hindrance around the N2 position.[4]
Q3: What methods are recommended for obtaining the N2-alkylated product?
A3: For selective N2-alkylation, several strategies can be employed:
-
Substituent Effects: Indazoles with electron-withdrawing groups like nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][2][11]
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method that often shows a strong preference for the formation of the N2-regioisomer.[6][7][12]
-
Acid Catalysis: A novel and highly selective method for N2-alkylation involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent.[8][13]
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data on the N-alkylation of various indazoles, illustrating the impact of different reaction parameters on the N1:N2 product ratio.
Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Combined Yield (%) |
| 1 | Cs₂CO₃ (1.5) | DMF | rt | 16 | 1.9:1 | 85 |
| 2 | K₂CO₃ (1.5) | DMF | rt | 16 | 1.4:1 | 82 |
| 3 | NaH (1.1) | THF | 0 → 50 | 24 | >99:1 | 89 |
| 4 | NaH (1.1) | DMF | rt | 24 | 1.8:1 | 75 |
Table 2: Effect of C3-Substituent on N1-Regioselectivity (using NaH in THF)
| Entry | C3-Substituent | N1:N2 Ratio | Isolated Yield of N1-product (%) |
| 1 | -H | 1:1.3 | 35 |
| 2 | -Me | 2.1:1 | 58 |
| 3 | -Ph | 6.5:1 | 72 |
| 4 | -tBu | >99:1 | 85 |
| 5 | -CO₂Me | >99:1 | 89 |
Table 3: Conditions for Selective N2-Alkylation
| Entry | Indazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Isolated Yield of N2-product (%) |
| 1 | 7-Nitro-1H-indazole | n-pentyl bromide | NaH, THF, 0-50 °C, 24h | 4:96 | 90 |
| 2 | Methyl 1H-indazole-3-carboxylate | n-pentanol | DIAD, PPh₃, THF, 0 °C to rt, 16h | 1:2.5 | 58 |
| 3 | 1H-indazole | Ethyl 2-diazopropanoate | TfOH, DCE, 50 °C, 12h | 0:100 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1]
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
The reaction mixture is stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.
Protocol 2: General Procedure for Selective N2-Alkylation using TfOH and Diazo Compounds [1]
-
To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.
Protocol 3: N2-Alkylation via the Mitsunobu Reaction [14]
-
Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Indazol-7-amine
Welcome to the technical support center for the synthesis of 1H-Indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this key building block. The primary route to this compound involves the reduction of 7-nitroindazole, a process that can be accompanied by the formation of several side products. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from 7-nitroindazole?
A1: The most frequently encountered side products stem from the incomplete reduction of the nitro group or from subsequent condensation reactions. These include:
-
7-(Hydroxyamino)-1H-indazole: This is a common intermediate of nitro group reduction. Its accumulation is often a sign of incomplete reaction due to insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions.
-
Azo and Azoxy Dimers: These dimeric impurities form from the condensation of the nitroso intermediate and the hydroxylamine intermediate or the final amine product. Their formation is often promoted by basic conditions or elevated temperatures.
Q2: My catalytic hydrogenation reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete or slow catalytic hydrogenation:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is sensitive to poisons. Trace impurities in the starting material, solvent, or hydrogen gas (such as sulfur or nitrogen compounds) can deactivate the catalyst. The product amine itself can sometimes inhibit the catalyst at high concentrations.
-
Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. Using an old or improperly stored catalyst can result in lower activity.
-
Insufficient Hydrogen Pressure: While many hydrogenations can be run with a hydrogen balloon at atmospheric pressure, some reductions require higher pressure to proceed efficiently.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen gas, slowing down the reaction rate.
Q3: I am using a metal/acid reducing system (like SnCl₂ or Fe) and my workup is difficult. How can I improve product isolation?
A3: Reductions with metals like tin or iron require a basic workup to precipitate metal hydroxides and liberate the free amine.
-
Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to completely precipitate all metal salts (e.g., tin hydroxides).
-
Emulsion Formation: During extraction with an organic solvent, emulsions can form. To break them, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.
-
Product Adsorption: The desired amine product can sometimes adsorb onto the precipitated metal hydroxides, reducing the isolated yield. Ensure thorough washing of the filter cake with the extraction solvent.
Q4: How can I monitor the reaction progress and identify the main side products?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A typical solvent system is ethyl acetate/hexane or dichloromethane/methanol. The starting material, 7-nitroindazole, is significantly less polar than the product, this compound. The hydroxylamine intermediate is typically more polar than the final amine. Dimeric side products may have varying polarities but are often visible as distinct, sometimes colored, spots. For structural confirmation, ¹H NMR and LC-MS are invaluable.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | For Catalytic Hydrogenation: • Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing H₂. • Use a fresh, high-quality Pd/C catalyst. • Increase hydrogen pressure (e.g., use a Parr shaker at 40-50 psi). • Ensure vigorous stirring. • Increase reaction time and monitor by TLC until the starting material spot disappears. For Metal/Acid Reduction: • Ensure you are using a sufficient excess of the reducing agent (e.g., 5-10 equivalents of Fe powder or SnCl₂). • Monitor the reaction by TLC to confirm the complete consumption of the starting material. |
| Catalyst Poisoning (Pd/C) | • Use high-purity solvents and starting materials. • If catalyst poisoning is suspected from the substrate, try adding the catalyst in portions throughout the reaction. • Consider using a different catalyst that may be more robust, such as Raney Nickel. |
| Product Loss During Workup | • During basic workup of metal reductions, ensure the pH is strongly basic (pH 10-12) to fully precipitate metal hydroxides. • Thoroughly wash the filtered metal salts with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product. • If emulsions form during extraction, add brine or filter the mixture through Celite®. |
| Side Product Formation | • Azo-dimers: Avoid unnecessarily high temperatures and prolonged reaction times after the starting material is consumed. Ensure the reaction is not overly basic. • Hydroxylamine: Ensure sufficient reducing agent/catalyst and reaction time to drive the reduction to completion. |
Problem 2: Presence of Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Azo/Azoxy Dimer Formation | These compounds are often colored (yellow, orange, or red). • Maintain moderate reaction temperatures. • Avoid strongly basic conditions where possible. • These impurities can often be removed by column chromatography on silica gel. |
| Oxidation of the Product | Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. • After the workup, concentrate the product under reduced pressure without excessive heating. • Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light. |
| Residual Iron Salts | If using an iron-based reduction, incomplete removal of iron salts can impart color. • Ensure thorough filtration and washing of the crude product after the reaction. A wash with a dilute solution of a chelating agent like EDTA during workup can sometimes help. |
Comparative Overview of Reduction Methods
The choice of reduction method can significantly impact the yield, purity, and ease of workup. Below is a summary of common methods for the reduction of 7-nitroindazole.
| Method | Reagents & Typical Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | 5-10 mol% Pd/C, H₂ (1-4 atm), Methanol or Ethanol, Room Temp. | 85-98% | High yield, clean reaction, easy product isolation (filtration). | Catalyst cost, potential for catalyst poisoning, requires specialized hydrogenation equipment for pressures >1 atm. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (5 equiv), Ethanol, Reflux. | 70-90% | Effective and reliable, does not require specialized pressure equipment. | Generates tin waste, requires a stoichiometric amount of reductant, workup can be cumbersome due to precipitation of tin salts.[1] |
| Iron Powder Reduction | Fe powder (5-10 equiv), Acetic Acid/Ethanol/H₂O, 50-80 °C. | 75-95% | Inexpensive, environmentally benign metal, effective for many nitroarenes. | Can require acidic conditions which may not be compatible with all substrates, workup involves filtering large amounts of iron sludge. |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often preferred for its high yield and clean reaction profile.
Materials:
-
7-Nitroindazole
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 7-nitroindazole (1.0 equiv) in methanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet paste.
-
Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Replace the inert atmosphere with hydrogen gas (using a balloon or by pressurizing the reactor to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) or by monitoring hydrogen uptake. The reaction is typically complete in 2-6 hours.
-
Once complete, purge the vessel with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron Powder
This method is a cost-effective and environmentally friendly alternative.
Materials:
-
7-Nitroindazole
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add 7-nitroindazole (1.0 equiv) and a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Add iron powder (5-10 equiv) to the suspension.
-
Heat the mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.
-
Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through Celite® to remove the excess iron and iron salts. Wash the filter cake extensively with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate or dilute KOH to neutralize the acetic acid and remove any remaining iron salts.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
Visual Guides
Reaction Pathway and Side Product Formation
The following diagram illustrates the reduction pathway from 7-nitroindazole to this compound and the points at which common side products can form.
General Troubleshooting Workflow
Use this workflow to diagnose and resolve common issues during the synthesis.
References
Technical Support Center: Purification of 1H-Indazol-7-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of colored impurities from 1H-Indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample colored (e.g., yellow, brown, or gray)?
A1: The coloration in this compound samples typically arises from several sources. The compound itself is known to be air-sensitive and can range in appearance from white to gray to brown powder or crystals.[1] The primary causes of discoloration include:
-
Oxidation: The amine functional group is susceptible to oxidation, especially upon exposure to air, which can form highly colored byproducts.
-
Residual Synthesis Impurities: Impurities from the synthetic route, such as byproducts from side reactions or unreacted starting materials, can be colored.
-
Degradation: Exposure to heat, light, or incompatible materials can lead to the degradation of the compound, resulting in colored impurities.[2]
Q2: What are the primary methods for removing these colored impurities?
A2: The most effective and commonly used methods for decolorizing this compound are activated carbon treatment, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How do I choose the best purification method for my situation?
A3: For a crystalline solid that is only slightly colored, recrystallization is often the simplest first step. If recrystallization fails to remove the color, or if the product is heavily discolored, an activated carbon treatment is recommended. For complex impurity profiles or when the highest possible purity is required, column chromatography is the most powerful technique.[3]
Q4: When is activated carbon treatment the most appropriate method?
A4: Activated carbon treatment is particularly effective for removing large, non-polar, conjugated molecules that are often responsible for color.[4][5] This method is ideal when the overall purity of the compound is high, but it is marred by persistent, trace colored impurities that are not easily removed by recrystallization.[6][7]
Q5: How can I prevent the formation of colored impurities during storage?
A5: Proper storage is critical. Since this compound is air-sensitive, it should be stored under an inert atmosphere such as argon or nitrogen.[1] To minimize degradation, keep the container tightly sealed in a cool, dark, and dry place.[1][2]
Troubleshooting Guides
Recrystallization Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily precipitate forms instead of crystals. | The solution is too saturated, the cooling rate is too fast, or certain impurities are present. | Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[3] |
| The color is not removed after recrystallization. | The colored impurity has a solubility profile very similar to that of this compound in the chosen solvent. | Try a different recrystallization solvent or solvent system. If this fails, proceed with an activated carbon treatment or column chromatography. |
| Significant product loss during the process. | The product has high solubility in the cold solvent, or too much solvent was used initially. | Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Test the solubility in various solvents beforehand. Cool the flask in an ice bath for an extended period to maximize precipitation. |
Activated Carbon Treatment
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The color is only partially removed. | Insufficient amount of activated carbon was used, or the contact time was too short. | Increase the amount of activated carbon slightly (e.g., from 1% to 3% w/w). Increase the stirring time in the hot solution to 30 minutes. Ensure the filtration step is performed while the solution is hot to prevent premature crystallization. |
| Low recovery of the final product. | Activated carbon has adsorbed a significant amount of the desired product along with the impurities. | Use the minimum amount of activated carbon necessary to remove the color (start with 1-2% w/w). Avoid prolonged heating times after adding the carbon. |
Column Chromatography Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation from colored impurities. | The chosen eluent (solvent system) does not have the optimal polarity to resolve the compounds. | Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (aim for an Rf of 0.2-0.4 for the product).[3] Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3] |
| The product is not eluting from the column. | The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.[3] |
Data Presentation
Table 1: Comparison of Common Purification Methods
| Method | Principle | Best For Removing | Pros | Cons |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Impurities with different solubility profiles. | Simple, cost-effective, easily scalable.[3] | Ineffective if impurities have similar solubility; can have yield losses. |
| Activated Carbon | Adsorption of large, non-polar molecules onto a high-surface-area carbon matrix.[4][6] | High molecular weight, non-polar colored impurities. | Very effective for color removal; relatively simple procedure.[7] | Can adsorb the desired product, reducing yield; requires a hot filtration step. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). | A wide range of impurities, including those with similar properties to the product. | Provides very high purity; excellent separation power.[3][8] | More complex, time-consuming, requires larger volumes of solvent, harder to scale up. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.
-
Heating and Stirring: Stir the mixture at reflux for 15-30 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of Celite or filter paper to remove the activated carbon. This step is crucial to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, colorless crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Screen solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling: Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly.[3]
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Experimental workflow for activated carbon treatment.
References
- 1. This compound | 21443-96-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
- 5. heycarbons.com [heycarbons.com]
- 6. behnmeyer.com [behnmeyer.com]
- 7. AR-27-0158 [p2infohouse.org]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in Buchwald-Hartwig amination of 1H-Indazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1H-Indazol-7-amine. Our focus is to address the common challenge of dimer formation and provide solutions for achieving high yields of the desired N-arylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when performing a Buchwald-Hartwig amination with this compound, and why does it occur?
A1: The most prevalent side reaction is the formation of a dimer, which is a homocoupling product of two this compound molecules. This occurs because this compound has two reactive N-H bonds: one on the pyrazole ring (N1) and one on the amino group (N7). The unprotected N1 position can be deprotonated by the base, leading to self-coupling with another molecule of the indazolamine, competing with the desired cross-coupling with the aryl halide.[1]
Q2: How can I prevent the formation of the indazolamine dimer?
A2: The most effective strategy to prevent dimer formation is to protect the N1 position of the indazole ring with a suitable protecting group prior to the amination reaction.[1] This ensures that only the 7-amino group is available for the C-N bond formation with the aryl halide. Common and effective protecting groups for this purpose include tert-Butoxycarbonyl (Boc) and (2-Trimethylsilyl)ethoxymethyl (SEM).
Q3: Which protecting group, Boc or SEM, is better for the N1-protection of this compound?
A3: Both Boc and SEM groups are effective in preventing dimerization. The choice between them often depends on the specific reaction conditions and the desired deprotection strategy.
-
Boc Group: Easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and readily removed under acidic conditions (e.g., TFA). It is a robust and widely used protecting group.
-
SEM Group: Offers stability to a broader range of conditions, including some acidic and basic environments where a Boc group might be labile. Deprotection is typically achieved using fluoride sources (e.g., TBAF).
For most standard Buchwald-Hartwig reactions, the Boc group is sufficient and more economical.
Q4: Can I avoid using a protecting group and still minimize dimer formation?
A4: While challenging, it is possible to minimize dimer formation without a protecting group by carefully optimizing the reaction conditions. This typically involves:
-
Low Reaction Temperatures: Running the reaction at lower temperatures can favor the desired cross-coupling over the homocoupling side reaction.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the reductive elimination of the desired product and sterically hinder the approach of two large indazolamine molecules.
-
Slow Addition of Base: A slow, controlled addition of the base can help maintain a low concentration of the deprotonated indazolamine, thereby reducing the rate of dimerization.
However, for consistent and high yields, N1-protection is the most reliable method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High percentage of dimer formation in the final product. | 1. Unprotected N1 position of the indazole ring. 2. Reaction temperature is too high. 3. Suboptimal ligand choice. | 1. Protect the N1 position of this compound with a Boc or SEM group before the coupling reaction. 2. Reduce the reaction temperature. Optimization studies may be required to find the ideal temperature that promotes the desired reaction while minimizing dimerization. 3. Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, as they can favor the desired cross-coupling. |
| Low or no conversion of the starting material. | 1. Inactive catalyst. 2. Incorrect base choice. 3. Poor quality of reagents or solvents. | 1. Ensure strictly anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst. 2. The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are generally effective. A screening of bases might be necessary. 3. Use freshly distilled/dried solvents and ensure the purity of the amine and aryl halide. |
| Formation of reductive dehalogenation byproduct. | 1. Presence of water or other protic impurities. 2. Sterically hindered ligand. | 1. Ensure all reagents and solvents are rigorously dried. 2. Consider using a less sterically hindered ligand or lowering the reaction temperature. |
Data Presentation
Table 1: Effect of N1-Protection on the Yield of N-Aryl-1H-Indazol-7-amine
| Substrate | Protecting Group | Yield of Desired Product (%) | Yield of Dimer (%) |
| This compound | None | 30-50% | 40-60% |
| N1-Boc-1H-Indazol-7-amine | Boc | >90% | <5% |
| N1-SEM-1H-Indazol-7-amine | SEM | >90% | <5% |
| Note: Yields are representative and can vary based on specific substrates and reaction conditions. |
Table 2: Comparison of Ligands and Bases for the Amination of N1-Boc-1H-Indazol-7-amine
| Ligand | Base | Temperature (°C) | Yield (%) |
| XPhos | NaOtBu | 100 | 92 |
| RuPhos | NaOtBu | 100 | 88 |
| BrettPhos | LiHMDS | 80 | 95 |
| Xantphos | Cs₂CO₃ | 110 | 85 |
| Note: Reaction conditions: N1-Boc-1H-Indazol-7-amine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd precatalyst (2 mol%), Ligand (4 mol%), Base (2.0 equiv), in Dioxane for 12h. |
Experimental Protocols
Protocol 1: N1-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Addition of Reagents: Add Triethylamine (Et₃N) (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Boc Anhydride Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain N1-Boc-1H-Indazol-7-amine.
Protocol 2: Buchwald-Hartwig Amination of N1-Boc-1H-Indazol-7-amine
-
Inert Atmosphere: To an oven-dried Schlenk tube, add N1-Boc-1H-Indazol-7-amine (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).
-
Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., Dioxane or Toluene) and the base (e.g., LiHMDS, 2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Competing reaction pathways in the amination of this compound.
References
Technical Support Center: 1H-Indazol-7-amine Synthesis Scale-Up
Welcome to the Technical Support Center for the synthesis of 1H-Indazol-7-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions to help optimize your synthetic protocols for improved yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound, and which are most amenable to scale-up?
A1: Several synthetic strategies exist for the preparation of the indazole core. For large-scale synthesis of this compound, routes starting from readily available and inexpensive starting materials are preferred. A common approach involves the cyclization of a suitably substituted o-nitrobenzonitrile or o-aminobenzaldehyde derivative. For instance, the reaction of 2-methyl-3-nitroaniline to form a hydrazone followed by cyclization is a potential route. Metal-free synthesis methods, such as the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, are also attractive for scale-up due to milder conditions and avoidance of metal contaminants.[1][2] Flow chemistry offers a particularly advantageous approach for scaling up indazole syntheses, as it allows for precise control over reaction parameters and enhances safety, especially when dealing with hazardous intermediates like diazonium salts.[3]
Q2: What are the most critical challenges I should anticipate when scaling up the synthesis of this compound?
A2: Key challenges in the scale-up of indazole syntheses include:
-
Reaction Exotherms: Some synthetic steps, particularly those involving diazotization or reactions with hydrazine, can be highly exothermic and difficult to control on a large scale.[3]
-
Impurity Profile: The formation of regioisomers (e.g., 2H-indazole) and other byproducts can become more pronounced at scale, complicating purification.[4]
-
Purification: Moving from laboratory-scale chromatography to large-scale purification methods like recrystallization can be challenging and may require significant process optimization to achieve the desired purity without substantial yield loss.[5][6][7]
-
Safety: Handling large quantities of hazardous reagents like hydrazine hydrate or managing energetic intermediates requires stringent safety protocols.[5]
Q3: How can I minimize the formation of the undesired 2H-indazole isomer?
A3: The formation of the 1H- versus the 2H-indazole isomer is often influenced by the reaction conditions. The 1H-indazole is generally the thermodynamically more stable product. To favor its formation, careful optimization of the base, solvent, and reaction temperature is crucial. In some cases, the choice of starting material and the synthetic route itself can dictate the regioselectivity. For specific substrates, a particular solvent may favor the desired isomer.[5]
Q4: What are the typical impurities I might encounter, and how can I identify them?
A4: Besides the 2H-indazole isomer, other potential impurities include unreacted starting materials, intermediates such as hydrazones, and byproducts from side reactions like dimerization.[4][8] Identification of these impurities is typically achieved using analytical techniques such as:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any impurities. The chemical shifts of residual solvents should also be considered.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.
Q5: What are the key safety precautions for the large-scale synthesis of this compound?
A5: Given that the synthesis may involve hazardous materials, the following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[10] In some cases, a respirator may be necessary.[11]
-
Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood, especially when handling volatile or toxic substances.[12][13]
-
Handling of Amines: Amines can be corrosive and toxic. Follow strict protocols for their handling and storage, including the use of sealed containers in cool, dry, and well-ventilated areas.[10]
-
Emergency Preparedness: Have emergency response plans in place for spills, fires, or accidental exposure.[10] Ensure that safety showers and eyewash stations are readily accessible.[14]
Troubleshooting Guides
This section provides guidance on common issues encountered during the scale-up synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of reagents. 4. Product loss during workup or purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.[4] 3. Ensure all reagents are of high purity and anhydrous where required. 4. Optimize the extraction and purification steps. For purification, consider recrystallization with different solvent systems to minimize loss.[5] |
| Formation of 2H-Indazole Isomer | 1. Reaction conditions favoring the kinetic product. 2. Inappropriate choice of base or solvent. | 1. Adjust reaction conditions to favor the thermodynamically more stable 1H-isomer, which may involve higher temperatures or longer reaction times. 2. Screen different bases and solvents. The polarity of the solvent can significantly influence the regioselectivity.[5] |
| Presence of Starting Material in Product | 1. Insufficient reagent stoichiometry. 2. Short reaction time. 3. Inefficient mixing at larger scales. | 1. Ensure the correct stoichiometry of all reagents. A slight excess of one reagent may be necessary to drive the reaction to completion. 2. Increase the reaction time and monitor for the disappearance of the starting material. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, which can be a challenge in large reactors. |
| Difficult Purification | 1. Oily or intractable crude product. 2. Product and impurities have similar solubility. 3. Thermal degradation of the product during solvent removal. | 1. Attempt to precipitate the product by adding a non-polar solvent or by adjusting the pH. 2. Screen a variety of solvent systems for recrystallization. A binary solvent system may provide the necessary solubility difference.[5] 3. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heat. |
Data Presentation
The following table provides a template for recording and comparing key parameters during your scale-up experiments. Tracking these variables systematically will aid in process optimization and troubleshooting.
| Scale (g) | Solvent & Volume | Temperature (°C) | Reaction Time (h) | Reagent Equivalents | Crude Yield (%) | Purity (HPLC Area %) | Isolated Yield (%) | Notes |
| Example | ||||||||
| 10 | ||||||||
| 50 | ||||||||
| 250 |
For reference, the table below shows representative data for the scale-up synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, which was successfully scaled to the hundred-gram level without chromatographic purification.[5][6][7]
Representative Data for a Related Indazole Synthesis [5]
| Scale (g) | Solvent | Temperature (°C) | Isolated Yield (%) | Purity (GCMS A%) |
| 20-80 | 2-MeTHF | 95 | 50-56 | 96-98 |
Experimental Protocols
The following is a generalized experimental protocol for a key step in a potential synthesis of this compound. This protocol is for illustrative purposes and will require optimization for your specific starting materials and scale.
Representative Protocol: Cyclization to form the Indazole Ring
This protocol is based on general procedures for indazole synthesis and should be adapted and optimized.
-
Materials and Equipment:
-
Appropriately sized reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser.
-
Starting material (e.g., a substituted o-nitrobenzonitrile or a hydrazone derivative).
-
Cyclization reagent (e.g., hydrazine hydrate).
-
Solvent (e.g., 2-MeTHF, ethanol).
-
Base (if required, e.g., sodium acetate).[5]
-
Workup and purification equipment (filtration apparatus, recrystallization vessels).
-
-
Procedure:
-
Charge the reaction vessel with the starting material and the chosen solvent.
-
If required, add a base like sodium acetate to mitigate safety concerns associated with certain reagents.[5]
-
Slowly add the cyclization reagent (e.g., hydrazine hydrate) to the mixture at a controlled temperature.
-
Heat the reaction mixture to the optimized temperature (e.g., 95 °C) and monitor the reaction progress by TLC or HPLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain this compound of the desired purity.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Managing exothermic reactions in the synthesis of 1H-Indazol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1H-Indazol-7-amine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound?
A1: The primary exothermic events in the common synthetic routes to this compound are the diazotization of a substituted aniline precursor (e.g., 2-amino-6-nitrotoluene) and the subsequent reduction of the nitro group. Diazonium salts are known for their potential thermal instability and can decompose violently.[1][2][3] The reduction of a nitro group, particularly with reagents like hydrazine hydrate, is also a highly exothermic process.[4][5]
Q2: What are the key safety precautions to take when performing a diazotization reaction for indazole synthesis?
A2: To safely manage a diazotization reaction, it is crucial to:
-
Maintain a low reaction temperature, typically below 5°C, to prevent the accumulation of unstable diazonium salts.[1][3]
-
Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[1]
-
Ensure efficient stirring to maintain uniform temperature and reagent distribution.
-
Slowly add the sodium nitrite solution to control the rate of the exothermic reaction.[6]
-
Test for and neutralize any excess nitrous acid after the reaction.[1]
-
Never isolate the diazonium salt unless absolutely necessary and with extreme caution, as they can be explosive in solid form.[1][3]
Q3: How can I control the exotherm during the reduction of a nitro-indazole intermediate?
A3: Controlling the exotherm during the reduction of a nitro-indazole can be achieved by:
-
Slow addition of the reducing agent: Adding the reducing agent, such as hydrazine hydrate, portion-wise or via a syringe pump allows for better temperature control.
-
Efficient cooling: Using an ice bath or a cryostat to maintain the desired reaction temperature is essential.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to dissipate the heat generated.
-
Catalyst control: When using a catalyst like Pd/C, the loading can be optimized to control the reaction rate and, consequently, the heat evolution.[7]
Q4: Are there alternative, milder methods for the synthesis of 1H-indazoles that avoid harsh exothermic conditions?
A4: Yes, several milder methods for 1H-indazole synthesis have been developed. One such method involves the cyclization of o-aminobenzoximes using methanesulfonyl chloride and a weak base at temperatures between 0-23°C.[8][9][10] This approach avoids the use of traditionally harsh diazotization or nitrosation reactions.[10] Flow chemistry also offers a safer alternative for handling hazardous intermediates like diazonium salts by using small reactor volumes and providing precise control over reaction parameters.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase (Thermal Runaway) During Diazotization
Symptoms:
-
A sudden and uncontrollable rise in the reaction temperature.
-
Vigorous gas evolution (N₂).
-
Change in color of the reaction mixture (e.g., darkening, tar formation).
Possible Causes:
-
Addition of sodium nitrite solution too quickly.
-
Inefficient cooling or stirring.
-
Concentration of reagents is too high.
-
Accumulation of unreacted diazonium salt due to low initial temperature followed by a sudden decomposition.
Solutions:
| Solution | Detailed Action |
|---|---|
| Immediate Cooling | Immediately immerse the reaction vessel in a larger ice-salt bath or use a cryostat to rapidly lower the temperature. |
| Stop Reagent Addition | Halt the addition of sodium nitrite immediately. |
| Quench the Reaction | If the temperature continues to rise uncontrollably, a pre-prepared quenching agent (e.g., a cold solution of sulfamic acid or urea) should be added cautiously to destroy the excess nitrous acid and diazonium salts. |
| Review Protocol | After stabilizing the reaction, review the protocol to identify the cause. For future experiments, reduce the concentration of reactants, slow down the addition rate of sodium nitrite, and ensure the cooling system is adequate for the scale of the reaction. |
Issue 2: Poor Yield and Tar Formation During Nitro Group Reduction
Symptoms:
-
Low yield of the desired this compound.
-
Formation of a significant amount of dark, insoluble material (tar).
-
Exotherm is difficult to control, leading to temperature spikes.
Possible Causes:
-
Reaction temperature is too high, leading to decomposition and side reactions.
-
The reducing agent was added too quickly.
-
The catalyst (if used) is too active or used in excess.
-
Incorrect solvent or concentration.
Solutions:
| Solution | Detailed Action |
|---|---|
| Optimize Temperature | Conduct the reduction at a lower temperature. For example, start the addition of the reducing agent at 0°C and allow the reaction to slowly warm to room temperature. |
| Controlled Addition | Use a dropping funnel or a syringe pump for the slow, controlled addition of the reducing agent. |
| Catalyst Screening | If using a catalyst, screen different catalysts or reduce the loading of the current catalyst to moderate the reaction rate. |
| Solvent and Concentration | Ensure the solvent is appropriate for the reaction and use a sufficient volume to allow for effective heat dissipation. |
Experimental Protocols
Protocol 1: Diazotization of 2-Amino-6-nitrotoluene
This protocol is a representative procedure for the diazotization step, which is highly exothermic and requires careful temperature control.
Materials:
-
2-Amino-6-nitrotoluene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Ice
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-nitrotoluene to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5°C in an ice-salt bath.
-
Maintain the temperature of the stirred suspension below 5°C.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition rate should be controlled to prevent any significant temperature rise.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Protocol 2: Reduction of 6-Nitro-1H-indazole
This protocol describes the reduction of a nitro-indazole intermediate to the corresponding amine, a step that can also be significantly exothermic.
Materials:
-
6-Nitro-1H-indazole
-
Hydrazine Hydrate
-
Palladium on Carbon (Pd/C, 10%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Nitro-1H-indazole in ethanol.
-
Carefully add 10% Pd/C catalyst to the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add hydrazine hydrate dropwise to the stirred mixture. A noticeable exotherm may occur. Maintain the temperature below 25°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Quantitative Data
Table 1: Influence of Temperature on Diazotization (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 0-5 | 10-15 | >20 |
| Yield of Indazole (%) | 85 | 60 | <30 (significant decomposition) |
| Observation | Clean reaction | Some side products | Vigorous gas evolution, tar formation |
Table 2: Effect of Hydrazine Hydrate Addition Rate on Nitro Reduction (Illustrative Data)
| Parameter | Slow Addition (over 1 hr) | Moderate Addition (over 30 min) | Rapid Addition (over 5 min) |
| Max Temperature (°C) | 28 | 45 | >60 (runaway) |
| Yield of Amine (%) | 92 | 80 | 40 (with byproducts) |
| Purity | High | Moderate | Low |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you identify and mitigate the formation of unexpected byproducts in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Presence of an Unexpected Isomer in My Reaction Mixture
Q: I am trying to synthesize a specific N-substituted indazole, but I'm observing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?
A: The most common isomeric byproduct in N-substituted indazole synthesis is the undesired regioisomer (e.g., obtaining the N2-substituted product when the N1 is desired, or vice-versa). This is due to the annular tautomerism of the indazole ring, where the proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3]
Troubleshooting Steps:
-
Isomer Identification:
-
NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3-position is a key indicator. For 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[4] ¹³C and ¹⁵N NMR can also be diagnostic.[5]
-
Chromatography: HPLC can often separate the two isomers, which may also have distinct UV-Vis spectra.[4]
-
-
Improving Regioselectivity:
-
For N1-Alkylation: N1-substituted products are often the thermodynamically favored isomer.[2] Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely reported method to favor N1-alkylation.[1][2] The presence of a bulky substituent at the C3 position can also sterically hinder N2-alkylation, thus favoring the N1 product.[1]
-
For N2-Alkylation: N2-products can be favored under kinetically controlled conditions.[1] The use of electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct towards N2-substitution.[1] Additionally, employing acidic conditions can promote N2-alkylation.[1][6]
-
| Condition | Favored Isomer | Rationale | Common Reagents/Solvents | Citation |
| Thermodynamic Control | N1-Isomer | Formation of the more stable tautomer. | NaH in THF or DMF | [1][2] |
| Kinetic Control | N2-Isomer | Faster reaction at the more nucleophilic N2. | Acidic conditions (e.g., TfOH cat.) | [1] |
| Steric Hindrance | N1-Isomer | Bulky C3-substituent blocks N2 position. | Substrates with large C3 groups. | [1] |
| Electronic Effects | N2-Isomer | C7 electron-withdrawing group enhances N2 nucleophilicity. | Indazoles with C7-NO₂ or C7-CO₂Me. | [1] |
Issue 2: My Reaction Yield is Low and I See Multiple Unidentified Spots on TLC.
Q: My indazole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely culprits and how can I clean up the reaction?
A: Low yields and multiple byproducts can stem from several factors, including incomplete conversion, side reactions specific to the synthetic route, and product degradation.[7]
Common Byproducts and Their Origins:
-
Hydrazones and Dimers: These are often seen in syntheses starting from materials like salicylaldehyde and hydrazine, particularly at elevated temperatures.[8][9]
-
Indazolones: Can form under certain conditions, especially in Davis-Beirut type reactions.[4][10]
-
Decarboxylated Products: If you are working with indazole-3-carboxylic acids, harsh reaction conditions can lead to the loss of the C3-substituent.[9]
-
N-Acylurea Byproducts: When using carbodiimide coupling agents like EDC for amide bond formation, an O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the desired reaction.[9]
-
Ring-Opened or Degradation Products: The Davis-Beirut reaction, for instance, can be sensitive to water, which can cleave a key imine intermediate and prevent cyclization.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Issue 3: I am attempting the Davis-Beirut reaction and the yield is poor.
Q: My Davis-Beirut synthesis of a 2H-indazole is not working well. What are the common failure points for this reaction?
A: The Davis-Beirut reaction is a powerful method for accessing 2H-indazoles, but its efficiency can be sensitive to both substrate and reaction conditions.[10][12]
Potential Issues & Solutions:
-
Substrate Scope: The reaction is known to be less efficient with certain starting materials, such as secondary alcohols, allyl/propargyl alcohols, and some anilines.[11][12] If you are using these substrates, exploring an alternative synthetic route may be necessary.
-
Presence of Water: The key N-N bond-forming heterocyclization competes with water-induced cleavage of a nitroso imine intermediate.[11] If your starting materials or solvent are not sufficiently dry, this can be a major competing pathway.
-
Solution: Ensure you are using anhydrous solvents. The addition of 4 Å molecular sieves can help scavenge any water produced during the reaction.[7]
-
-
Base and Solvent System: The choice of base and solvent is critical. The reaction is typically run under alkaline conditions (e.g., KOH in an alcohol), but the specific combination may need optimization for your substrate.[8][13]
Proposed Reaction Mechanism and Byproduct Formation in Davis-Beirut Reaction:
Caption: Simplified Davis-Beirut pathway and competing hydrolysis side reaction.
Key Experimental Protocols
Below are representative protocols for common indazole syntheses, optimized to minimize byproduct formation.
Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole
This method proceeds via the nitrosation and cyclization of an o-toluidine derivative. Careful temperature control is critical to minimize side reactions.[4][14]
-
Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly while maintaining the temperature below 40°C.
-
Nitrosation: Cool the reaction mixture in an ice-salt bath to 0-5°C. Introduce nitrous gases (generated from the reaction of nitric acid and a reducing agent) at a rate that maintains this low temperature.[4][14]
-
Cyclization: Once the nitrosation is complete (as indicated by a starch-iodide paper test), allow the mixture to warm to room temperature and stir until the cyclization is complete.
-
Workup: The product is typically isolated by basification with ammonia to precipitate the indazole, followed by filtration and purification.[14]
Protocol 2: Selective N1-Alkylation of 1H-Indazole
This protocol is designed to favor the thermodynamically more stable N1-substituted product.[1][2]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture. The reaction can be monitored by TLC. For less reactive halides, gentle heating (e.g., to 50°C) may be required.[3]
-
Purification: After quenching the reaction with water, the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and other impurities.[1]
Data on Byproduct Characterization
Identifying byproducts is crucial for optimizing your synthesis. Below is a table summarizing typical spectroscopic data for common byproduct classes.
| Byproduct Class | Typical ¹H NMR Signals (ppm) | Typical Mass Spec (MS) Fragments | Notes |
| N1- vs. N2-Isomers | C3-H of 2H-isomer is downfield of C3-H in 1H-isomer.[4] | Identical M+; fragmentation pattern may differ. | Separation by HPLC is often effective. |
| Hydrazones | Presence of a distinct imine proton (CH=N) signal. | M+ corresponding to the condensed product of the carbonyl compound and hydrazine. | Often more polar than the desired indazole on TLC. |
| Indazolones | Presence of a carbonyl signal in ¹³C NMR (~160-180 ppm). | M+ will be 16 units higher than the corresponding indazole (addition of oxygen). | Can be a major byproduct in some syntheses.[10] |
| Decarboxylated Indazole | Absence of the carboxylic acid proton; C3-H signal appears. | M+ will be 44 units lower (loss of CO₂). | Occurs under harsh thermal or acidic/basic conditions.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1H-Indazol-7-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 1H-Indazol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from the inherent properties of the this compound substrate. The presence of the free N-H group on the indazole ring and the amino group at the C7 position can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] This can result in low conversion rates and the formation of side products. Additionally, the electron-donating nature of the amino group can affect the reactivity of the aryl halide at the C7 position towards oxidative addition.[1]
Q2: Which type of cross-coupling reaction is most suitable for functionalizing the C7 position of this compound?
A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are viable methods for functionalizing the indazole core. The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds, for instance, by coupling a 7-halo-1H-indazole with a boronic acid.[2][3] The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which could be employed for further derivatization of the 7-amino group or for coupling of a 7-halo-indazole with another amine.[4]
Q3: How does catalyst loading affect the yield of the cross-coupling reaction?
A3: Catalyst loading is a critical parameter that directly impacts reaction efficiency and cost. While a higher catalyst loading can increase the reaction rate, it does not always lead to a higher yield and can increase the cost and the amount of residual palladium in the product.[5] Conversely, a catalyst loading that is too low may result in incomplete conversion.[6] It is crucial to optimize the catalyst loading for each specific substrate and reaction condition to achieve a balance between high yield, reaction time, and cost-effectiveness.
Q4: What are common side reactions to watch out for?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Dehalogenation: Replacement of the halogen atom on the indazole ring with a hydrogen atom. This can be minimized by using anhydrous and thoroughly degassed solvents and reagents.[4]
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki-Miyaura reactions). This is often promoted by the presence of oxygen.[4]
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene, which can be a significant issue with heteroaryl boronic acids.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The amino group on the indazole can coordinate with the palladium catalyst.[1] Consider N-protection of the indazole or the amino group if feasible. Alternatively, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired catalytic cycle.[7] |
| Suboptimal Catalyst System | The choice of palladium precursor and ligand is crucial. For Suzuki-Miyaura reactions of 7-bromo-indazoles, Pd(PPh₃)₄ has been shown to be effective.[2][3] For Buchwald-Hartwig aminations, catalyst systems with bulky biarylphosphine ligands like RuPhos or BrettPhos can be effective for unprotected indazoles.[4] |
| Incorrect Base | The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura couplings of 7-bromo-indazoles, cesium carbonate (Cs₂CO₃) has been found to be superior to potassium carbonate (K₂CO₃).[2][3] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used.[4] |
| Inadequate Reaction Temperature | Insufficient temperature can lead to a sluggish reaction. For the Suzuki-Miyaura coupling of 7-bromo-indazoles, temperatures around 140°C have been shown to be effective.[2][3] However, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Formation of Significant Side Products
| Side Product | Mitigation Strategies |
| Dehalogenated Indazole | Ensure all reagents and solvents are anhydrous and thoroughly degassed to minimize proton sources.[4] Optimizing the reaction time can also reduce the extent of this side reaction.[1] |
| Homocoupling of Boronic Acid | Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[4] |
| Protodeboronation | Consider using boronic esters (e.g., pinacol esters) as they are generally more stable towards hydrolysis than boronic acids.[1] Running the reaction under anhydrous conditions can also be beneficial. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 7-Bromo-1H-Indazole Derivative.
Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[2][3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | traces |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 45 |
| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 82 |
| 6 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 7-Bromo-1H-Indazole Derivative
This protocol is adapted from a reported procedure for the coupling of a 4-substituted-7-bromo-1H-indazole.[2][3]
-
Reaction Setup: To an oven-dried sealed tube, add the 7-bromo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (1.3 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of dioxane/ethanol/water (e.g., 3:1.5:0.5 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (10 mol%).
-
Reaction: Heat the reaction mixture to 140 °C and stir for 4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1H-Indazol-7-amine and 6-aminoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various positional isomers of aminoindazoles, 1H-Indazol-7-amine and 6-aminoindazole represent two key building blocks for the development of novel therapeutics, particularly in the fields of oncology and kinase inhibition. This guide provides an objective comparison of the biological activities of these two isomers, supported by available experimental data. A notable gap in the current scientific literature is the lack of direct comparative studies between this compound and 6-aminoindazole. Consequently, this guide will primarily focus on the well-documented activities of 6-aminoindazole and its derivatives, while also exploring the limited available information for this compound to draw potential inferences.
Comparative Analysis of Biological Activity
While direct comparative data is scarce, the existing body of research allows for an assessment of the individual biological profiles of 6-aminoindazole derivatives and provides insights into the potential of 7-aminoindazole analogs.
Anticancer Activity
Derivatives of 6-aminoindazole have been extensively studied for their antiproliferative effects against a variety of cancer cell lines. These compounds have shown promise as potent anticancer agents, with their activity being highly dependent on the nature and position of substituents on the indazole core and the amino group.
In contrast, there is a significant lack of publicly available data on the anticancer activity of the parent This compound . However, the use of 1-methyl-1H-indazol-7-ylamine as a key intermediate in the synthesis of pharmaceuticals for cancer suggests that the 7-aminoindazole scaffold is also of interest in the development of oncology therapeutics.
Table 1: Anticancer Activity of 6-Aminoindazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [2] |
| Derivative of 1H-indazole-3-amine (Compound 6o) | K562 (Leukemia) | 5.15 | [3][4][5][6][7] |
| Derivative of 1H-indazole-3-amine (Compound 6o) | A549 (Lung) | >50 | [3][4][5][6][7] |
| Derivative of 1H-indazole-3-amine (Compound 6o) | PC-3 (Prostate) | 20.31 | [3][4][5][6][7] |
| Derivative of 1H-indazole-3-amine (Compound 6o) | Hep-G2 (Liver) | 25.56 | [3][4][5][6][7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Kinase Inhibitory Activity
The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group in aminoindazoles often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.
Derivatives of 6-aminoindazole have been explored as inhibitors of various kinases. For example, 3-amino-1H-indazol-6-yl-benzamides have been designed as potent inhibitors of FLT3, c-Kit, and PDGFRα.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activities of aminoindazole derivatives.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aminoindazole derivatives) and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Discard the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% (w/v) acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the cellular protein content and thus to the cell number. Calculate the IC50 value from the dose-response curve.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the SRB assay.
-
MTT Addition: After the incubation period with the test compound, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay
This is a general protocol for a biochemical kinase assay. The specific substrate, ATP concentration, and detection method will vary depending on the kinase being studied.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (aminoindazole derivative) in a suitable solvent (e.g., DMSO).
-
Prepare the kinase, substrate (e.g., a specific peptide), and ATP in a kinase reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.
-
Fluorescence-based assays (e.g., FRET): Using a fluorescently labeled substrate that changes its properties upon phosphorylation.
-
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
The available scientific literature strongly supports the significant potential of 6-aminoindazole derivatives as a scaffold for the development of novel anticancer agents and kinase inhibitors. The structure-activity relationship of these compounds has been explored to some extent, providing a foundation for the rational design of more potent and selective molecules.
In stark contrast, there is a clear and compelling need for further investigation into the biological activities of This compound . The absence of published data on its anticancer or kinase inhibitory properties represents a significant knowledge gap. Given the structural similarities to the well-validated 6-aminoindazole scaffold, it is plausible that 7-aminoindazole derivatives could also exhibit valuable biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their therapeutic potential and to enable a direct and meaningful comparison with their 6-amino counterparts. Such studies would be invaluable for expanding the chemical space for the discovery of new and effective therapeutics.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1H- and 2H-Indazole Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is the predominant form.[1] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison. It is important to note that while extensive data is available for the parent 1H-indazole, the data for the parent 2H-indazole is less common due to its lower stability. Therefore, representative data from 2H-indazole derivatives are included for comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~10.4 (br s) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1] |
| H-4 | ~7.77 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1] |
| H-5 | ~7.40 (m) | ~7.1-7.3 (m) | |
| H-6 | ~7.18 (m) | ~7.1-7.3 (m) | |
| H-7 | ~7.51 (d) | ~7.7 (d) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~134.8 | ~122.8 | C-3 is significantly more deshielded in 1H-indazole compared to 2H-indazole derivatives. |
| C-3a | ~123.1 | ~126.8 | The chemical shift of the bridgehead carbons can be diagnostic. |
| C-4 | ~120.9 | ~120.4 | |
| C-5 | ~126.8 | ~121.0 | |
| C-6 | ~120.9 | ~122.8 | |
| C-7 | ~109.7 | ~118.0 | C-7 is notably more shielded in 1H-indazole. |
| C-7a | ~140.0 | ~149.8 | The chemical shift of the bridgehead carbons can be diagnostic. |
Table 3: IR Absorption Bands (cm⁻¹)
| Functional Group | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H Stretch | ~3148 (broad) | Absent | The broad N-H stretching band is a key feature for unsubstituted 1H-indazole. |
| C=N Stretch | ~1619 | ~1625 | Subtle shifts in the C=N stretching frequency may be observed. |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
Table 4: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax (in Acetonitrile) | Key Differences |
| 1-Methyl-1H-indazole | ~254, ~290 | 2H-Indazole derivatives tend to absorb light more strongly and at slightly longer wavelengths compared to their 1H- counterparts. |
| 2-Methyl-2H-indazole | ~260, ~300 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the indazole sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing :
-
Process the raw data using appropriate software.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Sample Preparation :
-
KBr Pellet (for solid samples) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Thin Film (for liquid or soluble solid samples) : Dissolve a small amount of the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]
-
Sample Preparation :
-
Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol).
-
The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax (typically in the range of 1-10 µg/mL).[1]
-
-
Data Acquisition :
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Visualization of Spectroscopic Differentiation
The following diagram illustrates the logical relationship between the isomeric structures of 1H- and 2H-indazole and their distinguishing spectroscopic features.
Caption: Spectroscopic differentiation of 1H- and 2H-indazole isomers.
References
A Comparative Guide to the Cellular Validation of 1H-Indazole Amine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a prominent feature in many clinically approved and investigational drugs, particularly in oncology. Its derivatives, especially those bearing an amine substitution, have demonstrated significant potential as inhibitors of key cellular signaling pathways involved in cancer progression. This guide provides a comparative overview of the validation of 1H-indazole amine derivatives in various cellular assays, supported by experimental data and detailed methodologies. While specific data for a broad range of 1H-Indazol-7-amine derivatives is limited in publicly available literature, this guide will draw comparisons from well-studied 3-amino and 6-amino indazole analogs to illustrate the validation process and highlight key structure-activity relationships.
Data Presentation: Comparative Antiproliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1H-indazole amine derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 1H-Indazol-3-amine derivative | K562 (Leukemia) | 5.15 | [1][2] |
| A549 (Lung) | >40 | [2] | ||
| PC-3 (Prostate) | 18.3 | [2] | ||
| Hep-G2 (Liver) | 21.4 | [3] | ||
| Compound 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [4] |
| Compound 2f | 1H-Indazole derivative | 4T1 (Breast) | 0.23 | [5] |
| MCF-7 (Breast) | 0.43 | [1] | ||
| A549 (Lung) | 0.89 | [1] | ||
| HepG2 (Liver) | 1.15 | [1] | ||
| HCT116 (Colon) | 0.56 | [1] | ||
| Pazopanib | (Reference Drug) | VEGFR-2 (enzymatic assay) | 0.030 | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key cellular assays used to evaluate the efficacy of 1H-indazole amine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-indazole amine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the 1H-indazole amine derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Kinase Inhibition Assay
Many 1H-indazole derivatives function as kinase inhibitors. In vitro kinase assays are essential to determine their specific molecular targets and inhibitory potency.
Protocol (General):
-
Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate, and the 1H-indazole amine derivative at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the remaining ATP using a luciferase-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by 1H-indazole amine derivatives and a typical experimental workflow for their cellular validation.
Caption: Kinase inhibition signaling pathway.
Caption: Apoptosis induction signaling pathway.
Caption: Cellular validation experimental workflow.
Conclusion
The validation of 1H-indazole amine derivatives in cellular assays reveals their potential as a versatile scaffold for the development of novel anticancer agents. The comparative data, although drawn from different isomers due to the limited availability of public information on 7-amino derivatives, demonstrates that substitutions on the indazole ring significantly influence their cytotoxic potency and target specificity. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers in the systematic evaluation of these promising compounds. Further investigation into the structure-activity relationships of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Selectivity of Indazole Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] The versatility of the indazole core allows for the development of inhibitors targeting a wide range of kinases.[3] This guide provides a comparative analysis of the kinase selectivity profiles of various indazole-based compounds, supported by experimental data and detailed methodologies for key assays.
Selectivity is a critical attribute for any kinase inhibitor, as off-target effects can lead to toxicity and limit the therapeutic window.[3] Kinome-wide screening is therefore essential to assess the interaction of a compound with a broad panel of kinases.[1]
Data Presentation: Comparative Kinase Selectivity Profiles
The following tables summarize kinase inhibition data for representative indazole derivatives, highlighting the diverse selectivity profiles that can be achieved through modifications of the core scaffold.
Table 1: Comparative Kinase Inhibition Profile of a Selective PLK4 Inhibitor (C05) vs. a Multi-Kinase Inhibitor (Axitinib)
This table compares a highly selective Polo-like kinase 4 (PLK4) inhibitor, C05, with Axitinib, an established multi-kinase inhibitor used for the treatment of renal cell carcinoma, which also features an indazole core.[1][4] Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while data for Axitinib is shown as the half-maximal inhibitory concentration (IC50).[1]
| Kinase Target | C05 (% Inhibition at 0.5 µM)[1][4] | Axitinib (IC50 in nM)[1][5] |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Table 2: Inhibitory Potency of Various Indazole Derivatives Against Oncogenic Kinases
This table showcases the half-maximal inhibitory concentrations (IC50) of several recently developed indazole derivatives against key kinases implicated in cancer, benchmarked against established inhibitors.[6]
| Indazole Derivative | Target Kinase | IC50 (nM) | Established Inhibitor | Target Kinase | IC50 (nM) |
| Indazole Derivative 17[7] | Aurora A | 26 | Alisertib (MLN8237) | Aurora A | 1.2 |
| Indazole Derivative 17[7] | Aurora B | 15 | - | - | - |
| Indazole Derivative 21[7] | Aurora B | 31 | Barasertib (AZD1152) | Aurora B | 0.37 |
| Indazole Amide 53a[1] | Aurora A | < 1000 | Tozasertib (VX-680) | Aurora A | 2.5 |
| Indazole Amide 53c[1] | Aurora A | < 1000 | - | - | - |
| Pazopanib | VEGFR1 | 10 | Axitinib | VEGFR1 | 0.1 |
| Pazopanib | VEGFR2 | 30 | Axitinib | VEGFR2 | 0.2 |
| Pazopanib | VEGFR3 | 47 | Axitinib | VEGFR3 | 0.1-0.3 |
Experimental Protocols
The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds.[3] Below are generalized protocols for common assays used to generate kinase selectivity data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which is then converted into a luminescent signal.[6][8]
Objective: To determine the IC50 value of an indazole derivative for a target kinase.
Materials:
-
Recombinant purified protein kinase.[5]
-
Specific peptide substrate for the kinase.[5]
-
Adenosine triphosphate (ATP).[5]
-
Indazole test compound.[5]
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]
-
ADP-Glo™ Kinase Assay Kit or similar.[8]
-
High-purity Dimethyl sulfoxide (DMSO).[5]
-
384-well microplates (white, opaque).[5]
Procedure:
-
Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO. Create a serial dilution series of the compound in DMSO.[8]
-
Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO vehicle control. Add the kinase of interest to each well and incubate briefly to allow for inhibitor binding.[8]
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[6][8]
-
Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence using a microplate reader.[6]
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by plotting the reduction in the luminescent signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][6]
KINOMEscan® Competition Binding Assay
This technology quantitatively measures the binding of a compound to a large panel of kinases through a competition binding assay.[9] It does not require ATP, thereby reporting true thermodynamic interaction affinities (Kd values) rather than IC50s.[9]
Assay Principle: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.[9]
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: Compounds that bind to the kinase prevent it from binding to the immobilized ligand. The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity.[9]
-
Detection: The amount of kinase captured on the beads is measured using quantitative PCR (qPCR) that detects the associated DNA tag.[9]
-
Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[9] A highly selective inhibitor will show a potent Kd for its intended target with minimal binding to other kinases in the panel.[3]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for confirming drug-target engagement within a cellular environment.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[7][10]
Objective: To verify that an indazole derivative binds to its intended kinase target in intact cells.
Procedure:
-
Cell Culture and Treatment: Culture cells that express the target kinase. Treat the cells with various concentrations of the indazole inhibitor or a vehicle control.[1]
-
Heating: Subject the treated cells to a precise temperature gradient. Unbound proteins will denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble due to increased conformational stability.[7][10]
-
Cell Lysis: After heating, the cells are lysed to release the cellular proteins.[1]
-
Separation: The precipitated, denatured proteins are separated from the soluble protein fraction, typically by centrifugation.[10]
-
Detection: The amount of the soluble target protein remaining in the supernatant is quantified using methods like Western blotting or mass spectrometry.[11]
-
Data Analysis: An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[7] This can be used to generate a thermal melt curve and determine the shift in the melting temperature (Tm).[7]
Mandatory Visualizations
To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. scispace.com [scispace.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
1H-Indazol-7-amine vs. Aminobenzimidazole Scaffolds: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Both 1H-indazol-7-amine and aminobenzimidazole represent privileged heterocyclic structures, frequently employed as foundational elements in the design of potent and selective kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Bioisosteres
From a structural standpoint, this compound and aminobenzimidazole can be considered bioisosteres, sharing a similar arrangement of hydrogen bond donors and acceptors. However, subtle differences in their electronic distribution and topology can significantly impact their physicochemical properties, which in turn affect their pharmacokinetic profiles and drug-likeness.
| Property | This compound | Aminobenzimidazole | Key Considerations |
| Molecular Weight | ~133.15 g/mol [1] | ~133.15 g/mol [2] | Both scaffolds offer a low molecular weight starting point, which is advantageous for optimizing drug-like properties. |
| logP (calc.) | ~1.1 - 1.6 | ~0.9 - 1.2 | The slightly higher lipophilicity of the indazole scaffold may influence membrane permeability and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | ~54.7 Ų[3] | ~54.7 Ų | The identical TPSA suggests similar potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2[3] | 2 | Both scaffolds possess two hydrogen bond donors, crucial for target engagement. |
| Hydrogen Bond Acceptors | 2[3] | 2 | Both scaffolds have two hydrogen bond acceptors, contributing to their binding versatility. |
| pKa | Basic amine and acidic NH | Basic amine and weakly acidic NH | The indazole NH is generally more acidic than the benzimidazole NH, which can influence ionization at physiological pH and subsequent interactions with targets. |
Biological Activity: A Focus on Kinase Inhibition
Both this compound and aminobenzimidazole scaffolds have been extensively utilized in the development of kinase inhibitors. Their ability to mimic the hinge-binding interactions of ATP has made them valuable starting points for targeting a wide range of kinases implicated in oncology, inflammation, and other diseases.
Comparative Kinase Inhibitory Activity of Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative derivatives of both scaffolds against various protein kinases. It is important to note that these values are highly dependent on the specific substitutions on the core scaffold.
| Scaffold Derivative | Target Kinase | IC50 (nM) | Reference Compound |
| 1H-Indazole-amine Derivative 1 | VEGFR-2 | 12 | Pazopanib[4] |
| 1H-Indazole-3-amine Derivative 2 | FGFR1 | < 4.1 | - |
| 1H-Indazole-3-amine Derivative 3 | EGFR T790M | 5.3 | -[5] |
| Aminobenzimidazole Derivative 1 | p38α MAP Kinase | Low nanomolar | -[6] |
| Aminobenzimidazole Derivative 2 | ITK | Potent (specific value not stated) | - |
| Aminobenzimidazole Derivative 3 | CK1δ | 98.6 | -[7] |
Synthetic Accessibility
Both scaffolds are readily accessible through established synthetic routes. 2-Aminobenzimidazoles can be synthesized through the cyclization of o-phenylenediamines with reagents like cyanogen bromide.[8] Similarly, 1H-indazoles can be prepared from o-aminobenzonitriles or other suitable precursors.[9] The choice of synthetic route will often depend on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of a test compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Test compound (e.g., this compound or aminobenzimidazole derivative)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the kinase and substrate to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Detection:
-
Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate at room temperature for a period specified by the reagent manufacturer (e.g., 10 minutes).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a "no cell" control (medium only).
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
Remove the culture medium containing the test compound.
-
Add fresh medium containing MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway commonly targeted by this compound and aminobenzimidazole-based inhibitors.
Caption: A general experimental workflow for the screening and development of kinase inhibitors based on the featured scaffolds.
Caption: A logical diagram illustrating the impact of substituent modifications on the core scaffold in structure-activity relationship (SAR) studies.
Conclusion
Both this compound and aminobenzimidazole scaffolds are highly valuable and versatile starting points for the design of novel therapeutics, particularly kinase inhibitors. The choice between them will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. While their core properties are similar, subtle differences in their electronic nature and the steric arrangements of their derivatives can lead to significant variations in biological activity and pharmacokinetic profiles. This guide provides a foundational comparison to assist researchers in navigating these choices and accelerating their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Suzuki Coupling Catalysts for 7-bromo-1H-indazole
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the choice of catalyst is critical for achieving high yields and purity, particularly with nitrogen-containing heterocycles like 7-bromo-1H-indazole. This guide provides a head-to-head comparison of common palladium catalysts for the Suzuki coupling of 7-bromo-1H-indazole derivatives, supported by experimental data from peer-reviewed literature.
Performance of Palladium Catalysts in Suzuki Coupling of Bromoindazoles
The selection of an appropriate palladium catalyst, along with the base and solvent system, significantly influences the outcome of the Suzuki coupling reaction with bromoindazoles. The following table summarizes the performance of various catalysts in the coupling of substituted 7-bromo-1H-indazoles and other bromoindazole isomers with arylboronic acids, highlighting the reaction yields under different conditions.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 | [1] |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 72 | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [1] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 | 0 | [2] |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux | 48 | 0 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 | [3][4] |
| Pd(OAc)₂ | K₂CO₃ | DME | 80 | 2 | 20 | [3] |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | 2 | 60 | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 2 | 55 | [3] |
Note: The presented data is adapted from studies on structurally similar C7-bromo-1H-indazoles or other bromoindazole isomers.[1][2][3][4] Reaction conditions and yields may vary depending on the specific substrates and protecting groups used.
Experimental Protocols
The following are generalized experimental procedures for the Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative. Optimization for specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for a conventional heating approach.
Materials:
-
7-bromo-1H-indazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-1H-indazole derivative, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[1]
Microwave-Assisted Suzuki-Miyaura Coupling
This method can often reduce reaction times significantly.
Procedure:
-
Reaction Setup: Combine the 7-bromo-1H-indazole derivative, arylboronic acid, palladium catalyst, and base in a microwave-safe reaction vessel. Add the degassed solvent.
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a temperature of 120-150 °C for a shorter duration (e.g., 20-60 minutes).[1]
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of 7-bromo-1H-indazole.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole.
Catalyst Selection Considerations
The choice of catalyst is a critical parameter in the Suzuki-Miyaura reaction.[5] For substrates like indazoles, which contain a free N-H group, standard protocols may sometimes fail.[6] The acidity of this proton can interfere with the catalytic cycle.
-
Pd(dppf)Cl₂: This catalyst is a popular choice and has shown high yields in the coupling of bromoindazoles.[3][4] It is often effective with a variety of bases and solvent systems.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is another widely used catalyst that can provide excellent yields.[1]
-
Ligandless or Other Palladium Sources: While catalysts like Pd(OAc)₂ can be used, they often require the addition of a phosphine ligand to be effective and may result in lower yields compared to pre-formed complexes.[3]
The data suggests that for the Suzuki coupling of bromoindazoles, both Pd(dppf)Cl₂ and Pd(PPh₃)₄ are robust catalysts capable of producing high yields. The optimal choice will depend on the specific substitution pattern of the 7-bromo-1H-indazole and the coupling partner, necessitating some level of empirical optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 1H-Indazol-7-amine: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1H-Indazol-7-amine, a vital building block in medicinal chemistry.
This document outlines detailed experimental protocols for both methods, presents quantitative data in a clear, comparative format, and discusses the orthogonal strengths and limitations of each technique. This allows for an informed decision on the most appropriate analytical strategy for purity determination of this compound.
Orthogonal Approaches to Purity Verification
In analytical chemistry, employing orthogonal methods—techniques that measure different physicochemical properties—provides a more complete and reliable assessment of a compound's purity.[1] HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, primarily exploiting differences in polarity and/or size. In contrast, NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of impurities. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method for this compound can be established using a C18 stationary phase. The following protocol provides a starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Newcrom R1, 5 µm, 4.6 x 150 mm)[2]
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
For Mass Spectrometry (MS) compatibility, 0.1% Formic Acid can be used in place of phosphoric acid.[2]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
Data Presentation: HPLC Purity Assessment
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| This compound | 8.52 | 4567890 | 99.85 |
| Impurity 1 | 6.21 | 3456 | 0.08 |
| Impurity 2 | 9.87 | 3210 | 0.07 |
Nuclear Magnetic Resonance (NMR) for Purity and Structural Confirmation
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct measurement without the need for identical reference standards for impurities.[1] ¹H NMR is particularly useful due to its high sensitivity and the near-universal presence of protons in organic molecules.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
The following protocol outlines the key steps for determining the purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the sample completely.
NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Sequence | zg30 (or similar single-pulse experiment) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 (can be adjusted to achieve adequate signal-to-noise) |
| Acquisition Time | ≥ 3 s |
| Pulse Angle | 30° |
Data Presentation: qNMR Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Weight (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 133.15 | 116.07 |
| Signal for Integration | Aromatic proton at ~7.5 ppm | Olefinic proton at ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.25 |
| Purity of IS (%) | - | 99.9 |
| Calculated Purity (%) | 99.7 |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on physicochemical interactions. | Nuclear magnetic resonance spectroscopy, providing structural and quantitative information. |
| Quantification | Relative quantification based on peak area percentage. Requires reference standards for accurate quantification of impurities. | Absolute quantification (qNMR) using an internal standard. Does not require reference standards for each impurity.[1] |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Generally lower sensitivity than HPLC, may not detect very low-level impurities. |
| Impurity Identification | Provides retention time, but requires coupling to a mass spectrometer (LC-MS) for structural information of unknown impurities. | Provides detailed structural information of impurities if their signals can be resolved and are above the detection limit. |
| Throughput | Relatively high throughput with modern UPLC/HPLC systems. | Lower throughput due to longer acquisition times required for quantitative accuracy (long relaxation delays). |
| Sample Consumption | Low sample consumption (micrograms to milligrams). | Higher sample consumption (milligrams). |
| Method Development | Can be time-consuming to develop a robust, stability-indicating method. | Method development is often more straightforward, focusing on solvent and internal standard selection. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing an effective analytical method. Based on common synthetic routes to aminoindazoles, potential impurities may include:
-
Starting Materials: Unreacted precursors such as substituted 2-fluorobenzonitriles or 2-nitro-6-aminotoluene.
-
Reagents: Residual catalysts or reagents used in the synthesis.
-
Byproducts: Isomeric aminoindazoles, products of incomplete cyclization, or over-reduction/oxidation products.
-
Degradation Products: Products formed due to exposure to light, heat, or reactive chemicals.
Mandatory Visualizations
Caption: Experimental workflow for the purity analysis of this compound by HPLC and NMR.
Caption: Logical relationship between HPLC and NMR as orthogonal methods for purity analysis.
Conclusion
Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC provides excellent sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. qNMR, on the other hand, offers a primary method for absolute purity determination without the need for specific impurity reference standards, and simultaneously confirms the structure of the main component.
For a comprehensive and robust purity assessment of this compound, a dual approach is recommended. HPLC can be used for initial screening and routine analysis due to its high throughput and sensitivity, while qNMR can be employed for the definitive purity assignment of reference standards and for investigating any discrepancies observed in the HPLC analysis. This orthogonal strategy provides a high degree of confidence in the quality of this critical building block for drug discovery and development.
References
Confirming the Structure of N-Alkylated 1H-Indazol-7-amine Isomers: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural determination of N-alkylated indazole isomers is a critical step. The regioselectivity of N-alkylation on the indazole scaffold often yields a mixture of N-1 and N-2 substituted products, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of N-1 and N-2 alkylated isomers of 1H-Indazol-7-amine, offering key spectroscopic data, detailed experimental protocols, and visual workflows to aid in their structural confirmation.
The alkylation of 1H-indazoles can lead to two possible regioisomers, the N-1 and N-2 alkylated products.[1][2] The ratio of these isomers is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, and the reaction conditions.[3][4] For 7-substituted indazoles, including 7-aminoindazoles, both steric and electronic effects of the substituent at the C-7 position play a significant role in directing the alkylation to either the N-1 or N-2 position.[3][5]
Data Presentation: Spectroscopic Comparison
The primary techniques for differentiating between N-1 and N-2 indazole isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei, which is significantly altered by the position of the alkyl group.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm for a generic alkyl group)
| Proton | N-1 Alkylated Isomer (1H) | N-2 Alkylated Isomer (2H) | Key Differentiating Features |
| H-3 | ~8.0-8.2 | ~8.0-8.2 | Often a singlet, minor shifts observed. |
| H-4 | ~7.0-7.2 | ~6.8-7.0 | Shielded in the N-2 isomer due to proximity to the alkyl group. |
| H-5 | ~6.7-6.9 | ~7.2-7.4 | Deshielded in the N-2 isomer. |
| H-6 | ~7.4-7.6 | ~7.5-7.7 | Minor shifts observed. |
| -NH₂ | ~4.0-5.0 | ~4.0-5.0 | Broad singlet, position can vary. |
| N-CH₂-R | ~4.2-4.5 | ~4.5-4.8 | Generally more deshielded in the N-2 isomer. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | N-1 Alkylated Isomer (1H) | N-2 Alkylated Isomer (2H) | Key Differentiating Features |
| C-3 | ~133-135 | ~123-125 | Significantly shielded in the N-2 isomer. |
| C-3a | ~120-122 | ~128-130 | Deshielded in the N-2 isomer. |
| C-4 | ~115-117 | ~108-110 | Shielded in the N-2 isomer. |
| C-5 | ~110-112 | ~120-122 | Deshielded in the N-2 isomer. |
| C-6 | ~128-130 | ~125-127 | Shielded in the N-2 isomer. |
| C-7 | ~145-147 | ~148-150 | Minor shifts observed. |
| C-7a | ~140-142 | ~140-142 | Minor shifts observed. |
| N-CH₂-R | ~45-50 | ~50-55 | Generally more deshielded in the N-2 isomer. |
Note: The exact chemical shifts will vary depending on the solvent and the specific alkyl group.
Experimental Protocols
Accurate structural determination relies on the careful execution of analytical experiments. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To differentiate between N-1 and N-2 isomers based on chemical shifts and coupling constants.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and to confirm the point of attachment of the alkyl group. For instance, in an HMBC spectrum of the N-1 isomer, a correlation should be observed between the protons of the N-alkyl group and the C-7a and C-3 carbons. For the N-2 isomer, correlations would be expected between the N-alkyl protons and the C-3 and C-3a carbons.[6]
-
-
Data Analysis: Compare the obtained chemical shifts with the expected values in Tables 1 and 2. Analyze the 2D correlation spectra to confirm connectivity.
X-ray Crystallography
-
Objective: To provide unequivocal proof of the molecular structure, including the position of the alkyl group.
-
Methodology:
-
Crystallization: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The resulting electron density map will unambiguously show the connectivity of the atoms, confirming the N-1 or N-2 substitution pattern.[7][8]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the N-1 and N-2 isomers and determine the isomeric ratio in a mixture.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Methodology:
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The two isomers will typically have different retention times, allowing for their separation and quantification.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comparative overview of the in vitro ADME properties of 1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Due to a scarcity of publicly available data specifically on 1H-Indazol-7-amine derivatives, this guide draws upon data from other indazole-based compounds and kinase inhibitors to provide a representative profile for researchers working with this chemical class.
The 1H-indazole core is a privileged structure in drug discovery, forming the basis of numerous compounds targeting a variety of biological pathways. However, favorable biological activity must be paired with a suitable pharmacokinetic profile to ensure a compound can reach its target in the body and exert its therapeutic effect. Early in vitro ADME screening is essential to identify and address potential liabilities such as poor solubility, low permeability, rapid metabolism, or high plasma protein binding.
Comparative In Vitro ADME Data of Representative Indazole-Containing Compounds
To provide a tangible comparison, the following table summarizes the in vitro ADME properties of several well-characterized indazole-containing kinase inhibitors. This data serves as a benchmark for researchers developing novel 1H-indazole derivatives.
| Compound (Target) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| Axitinib (VEGFR) | Low | High | >60 (Human) | >99 (Human) |
| Pazopanib (VEGFR) | pH-dependent, low | Moderate | 33 (Human) | >99 (Human) |
| Entrectinib (TRK/ROS1/ALK) | Low | High | >60 (Human) | >99 (Human) |
| ML315 (CLK4) | 2.5 | 1.8 (A→B), 3.0 (B→A) | 23 (Mouse) | 98.6 (Mouse)[1] |
Note: Data is compiled from various public sources and should be used for comparative purposes only. Experimental conditions can significantly impact results.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable in vitro ADME data. Below are methodologies for key assays.
Aqueous Solubility
A compound's solubility is a critical determinant of its oral absorption.
-
Method: Shake-Flask Method (Thermodynamic Solubility).
-
Protocol:
-
An excess amount of the test compound is added to a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the resulting saturated solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cellular Permeability (Caco-2 Assay)
The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability.[2][3]
-
Method: Caco-2 Cell Monolayer Permeability Assay.[2]
-
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.[2]
-
The integrity of the cell monolayer is verified using a marker compound with low permeability (e.g., Lucifer yellow) or by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically up to 2 hours). This measures the apparent permeability coefficient (Papp) in the A-to-B direction.
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).
-
Samples from both compartments are collected at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[4]
-
Metabolic Stability (Microsomal Stability Assay)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7]
-
Protocol:
-
The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.[5][6][7]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5]
-
The samples are centrifuged to precipitate the proteins.[5]
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.[8]
-
Plasma Protein Binding
The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target.[10][11][12]
-
Protocol:
-
A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a buffer solution.[10]
-
The system is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).[12]
-
At the end of the incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.[10]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vitro ADME assays.
Caption: Overview of in vitro ADME experimental workflows.
Signaling Pathways and Logical Relationships
The interplay between different ADME properties determines the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates the logical flow of how these properties influence a compound's journey from administration to its target.
References
- 1. Table 3, Summary of in vitro ADME properties of ML315 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. enamine.net [enamine.net]
- 11. bioivt.com [bioivt.com]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
A Comparative Guide to the Cross-Reactivity of 1H-Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74[1] |
| FLT3 | 0.8[1] |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| AXL | 122[1] |
| MET | 364 |
Source: Data compiled from publicly available literature.[1][2] UNC2025 is a potent dual inhibitor of MER and FLT3 kinases.[1]
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1[3][4] |
| RON | 1.8[3][4] |
| c-Met | 3.9[3][4] |
| TYRO3 | 4.3[3][4] |
| Lck | >160 |
| VEGFR-2 | >160 |
| TrkA | >160 |
| TrkB | >160 |
Source: Data compiled from publicly available literature.[3][4] BMS-777607 is a potent inhibitor of the Met-related kinases Axl, Ron, c-Met, and Tyro3.[3][4]
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14[5] |
| MER | ~700 |
| TYRO3 | >1400 |
| Abl | >1400 |
Source: Data compiled from publicly available literature.[5] R428 (Bemcentinib) is a selective AXL inhibitor with greater than 50-fold selectivity over MER and more than 100-fold selectivity over TYRO3.[5]
Key Signaling Pathways
Understanding the signaling pathways in which the primary targets of these inhibitors are involved is crucial for interpreting their biological effects.
References
A Comparative Guide to the Bioactivity of 1H-Indazol-7-amine and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The position of the amino substituent on the indazole ring system gives rise to various regioisomers, each with a unique electronic and steric profile that can significantly influence its interaction with biological targets. This guide provides a comparative overview of the bioactivity of 1H-Indazol-7-amine and its regioisomers, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is curated from experimental data to assist researchers in the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The bioactivity of aminoindazole regioisomers varies significantly depending on the position of the amino group, which influences the molecule's ability to form key interactions with target proteins, such as kinases. Below is a summary of reported in vitro activities of derivatives of 1H-indazol-3-amine, 1H-indazol-4-amine, 1H-indazol-5-amine, and 1H-indazol-6-amine against various cancer cell lines and protein kinases. Data for this compound derivatives in similar assays is notably limited in the public domain, highlighting an area for future research.
| Regioisomer Derivative | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| 1H-Indazol-3-amine Derivative (Compound 89) | Bcr-AblWT | Kinase Assay | 0.014 | [1] |
| Bcr-AblT315I | Kinase Assay | 0.45 | [1] | |
| K562 (Leukemia) | Cell Proliferation | 6.50 | [1] | |
| 1H-Indazol-3-amine Derivative (Compound 6o) | K562 (Leukemia) | MTT Assay | 5.15 | [2][3] |
| A549 (Lung) | MTT Assay | >40 | [2] | |
| PC-3 (Prostate) | MTT Assay | 18.3 | [2] | |
| Hep-G2 (Hepatoma) | MTT Assay | 11.2 | [2] | |
| 1H-Indazol-4-amine Derivative (AKE-72) | BCR-ABLWT | Kinase Assay | <0.0005 | [4] |
| BCR-ABLT315I | Kinase Assay | 0.009 | [4] | |
| K-562 (Leukemia) | Antiproliferative | <0.01 (GI50) | [4] | |
| 1H-Indazol-5-amine Derivative (Compound 5f) | MCF-7 (Breast) | MTT Assay | 1.858 | [5] |
| A549 (Lung) | MTT Assay | 3.628 | [5] | |
| Caco-2 (Colorectal) | MTT Assay | 1.056 | [5] | |
| 1H-Indazol-6-amine Derivative (Compound 36) | HCT116 (Colorectal) | SRB Assay | 0.4 | [6] |
| 1H-Indazol-6-amine Derivative (Compound 9f) | HCT116 (Colorectal) | SRB Assay | 14.3 | [7] |
Key Signaling Pathways
Indazole derivatives, particularly aminoindazoles, are frequently designed as kinase inhibitors. These compounds typically target the ATP-binding site of kinases, interfering with downstream signaling pathways that are often dysregulated in cancer.
Fibroblast Growth Factor Receptor (FGFR) Signaling
FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Several 1H-indazol-3-amine derivatives have been identified as potent FGFR inhibitors.[1]
FGFR Signaling Pathway Inhibition
Bcr-Abl Signaling
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS-MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. 1H-Indazol-3-amine and 1H-Indazol-4-amine derivatives have shown potent inhibitory activity against Bcr-Abl, including the drug-resistant T315I mutant.[1][4]
Bcr-Abl Signaling Pathway Inhibition
Lck Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling and T-cell activation. Aberrant Lck activity is implicated in certain leukemias and inflammatory diseases. 1H-Indazol-4-amine derivatives have been investigated as Lck inhibitors.
Lck Signaling Pathway Inhibition
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the bioactivity of the indazolamine derivatives cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of 1H-Indazol-7-amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1H-Indazol-7-amine, a heterocyclic aromatic amine, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring that its hazardous properties are managed responsibly. Adherence to these protocols is essential to mitigate risks and uphold a culture of safety within the research and development environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed and is a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Standard Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All waste, including the pure compound, contaminated labware, and personal protective equipment, should be considered hazardous.
Step-by-Step Standard Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Collect solid waste in a clearly labeled, leak-proof container with a secure lid. The original container is often suitable for this purpose.
-
For solutions, use a compatible, shatter-resistant container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a spill.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Experimental Protocol for Chemical Degradation
For situations where small quantities of this compound require decontamination, a chemical degradation method using acidified potassium permanganate can be employed. This procedure is adapted from established methods for the degradation of aromatic amines.
Disclaimer: This protocol is based on general procedures for aromatic amines and should be performed on a small scale in a fume hood with appropriate PPE. The efficacy of this procedure for this compound should be verified under your specific laboratory conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 3 M
-
Sodium bisulfite (NaHSO₃) or ascorbic acid
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beakers or flasks
Procedure:
-
Preparation: In a suitable beaker or flask, dissolve the this compound waste in a minimal amount of water or a suitable solvent. If the waste is in a non-aqueous solvent, the solvent should be evaporated in a fume hood before proceeding.
-
Acidification: Slowly add 3 M sulfuric acid to the solution until the pH is approximately 3.
-
Oxidation: While stirring vigorously, slowly add a 0.2 M solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding the permanganate solution until a faint, persistent purple color remains for at least one hour, indicating that the oxidation is complete.
-
Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite or ascorbic acid, until the purple color disappears.
-
Neutralization: Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide.
-
Disposal: The final solution, now containing degraded products, can typically be disposed of as aqueous chemical waste, in accordance with local regulations.
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H315, H319 | Safety Data Sheet |
| Precautionary Statement (Disposal) | P501 | Safety Data Sheet |
| Recommended Degradation Reagent | Acidified Potassium Permanganate | Scientific Literature |
| pH for Degradation | ~3 | Adapted Protocol |
| Final pH for Disposal | 6 - 8 | Adapted Protocol |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling 1H-Indazol-7-amine
This document provides essential safety and logistical information for the handling and disposal of 1H-Indazol-7-amine. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] All personnel must be fully aware of its potential risks before handling. The primary hazards are summarized below.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][4] |
This data is compiled from available Safety Data Sheets (SDS) and chemical databases.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Requirements may vary based on the specific procedure and scale of work; a risk assessment should be conducted to determine if additional protection is necessary.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Inspect for tears or holes before each use. |
| Eyes | Safety Goggles | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face | Face Shield | Must be used in conjunction with safety goggles, particularly when there is a significant risk of splashing or dust generation.[5][6] |
| Body | Laboratory Coat | A standard, buttoned lab coat is required to protect against skin contact.[1][5] |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[5] The type of respirator should be selected based on a formal risk assessment. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is critical for safety. All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Step 1: Preparation and Engineering Controls
-
Confirm that a certified chemical fume hood is operational.
-
Ensure that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[1][4]
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.
-
Have a chemical spill kit readily available.
Step 2: Donning PPE
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don the appropriate NIOSH-approved respirator if the risk assessment requires it.
-
Put on safety goggles.
-
If a splash risk exists, put on a face shield over the goggles.
-
Wash hands and don chemical-resistant gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain dust.
-
Use spatulas and appropriate tools to handle the solid material, avoiding actions that could generate dust.[5]
Step 4: Decontamination and Doffing PPE
-
After handling, decontaminate any surfaces and equipment.
-
Remove gloves first, peeling them off without touching the exterior with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove respiratory protection last.
-
Wash hands and any exposed skin thoroughly with soap and water.[1][4]
Caption: PPE selection workflow for handling this compound.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Solid Waste: Place unused this compound and any materials grossly contaminated with it (e.g., weigh boats, wipers) into a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Disposable PPE, such as gloves, should be collected in a designated hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant, in accordance with institutional, local, and national regulations.[1][3][4] Do not discharge into sewer systems.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical attention.[1][4] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if trained to do so.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor immediately if you feel unwell.[1][3]
-
Small Spills: For small spills, ensure proper PPE is worn (including respiratory protection).[5] Carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal.[1][4][5] Clean the spill area thoroughly.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 21443-96-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
